Pyrrolidin-3-ylmethanol hydrochloride hydrate
Description
Properties
IUPAC Name |
pyrrolidin-3-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH.H2O/c7-4-5-1-2-6-3-5;;/h5-7H,1-4H2;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRUQHLMAAARJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral building block with significant applications in pharmaceutical research and development. This document details its physicochemical characteristics, spectral data, and its role as a key intermediate in the synthesis of therapeutic agents, particularly as a precursor to Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Core Chemical and Physical Properties
(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is a chiral, five-membered heterocyclic compound. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] It is characterized as an off-white to pale beige solid and is known to be hygroscopic, readily absorbing moisture from the air.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂ClNO (hydrochloride) | [1][2] |
| C₅H₁₁NO (free base) | [1] | |
| C₅H₁₄ClNO₂ (hydrochloride hydrate) | ||
| Molecular Weight | 137.61 g/mol (hydrochloride) | [1][2] |
| 101.15 g/mol (free base) | [1] | |
| 155.62 g/mol (hydrochloride hydrate) | ||
| Melting Point | 174-176 °C | [1] |
| Boiling Point | Not available | |
| Appearance | Off-white to pale beige solid | [1] |
| Solubility | Slightly soluble in water; improved solubility for the hydrochloride salt. Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Spectroscopic and Analytical Data
The structural integrity and purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate are confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the pyrrolidine ring protons and a multiplet for the hydroxymethyl protons typically in the 3.5-4.0 ppm region, deshielded by the adjacent oxygen atom. | [1] |
| ¹³C NMR | The carbon-13 NMR spectrum provides definitive structural confirmation through the chemical shifts of the carbon atoms in the pyrrolidine ring and the hydroxymethyl group. | [1] |
| Infrared (IR) Spectroscopy | The IR spectrum displays a broad absorption band in the 3200-3600 cm⁻¹ range, indicative of O-H stretching vibrations from the hydroxyl group. Characteristic N-H stretching absorptions are also present, with their frequencies influenced by the protonation of the pyrrolidine nitrogen in the hydrochloride salt form. | [1] |
| Mass Spectrometry (MS) | Mass spectral analysis of the free base typically shows a molecular ion peak at m/z 101. Common fragmentation patterns include the loss of the hydroxymethyl group, which aids in structural confirmation. | [1] |
Experimental Protocols
General Synthesis Strategies:
-
From Pyrrolidine: A common method involves the reaction of pyrrolidine with formaldehyde, followed by a reduction step to yield (S)-Pyrrolidin-3-ylmethanol.[1]
-
Chiral Pool Synthesis: This approach utilizes a chiral starting material to ensure the desired stereochemistry of the final product.[1]
-
Asymmetric Synthesis: This method employs chiral catalysts or reagents to favor the formation of the (S)-enantiomer.[1]
Illustrative Synthesis Workflow:
References
Unveiling the Structural Nuances of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate: A Technical Guide
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the molecular structure of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physicochemical properties, spectroscopic signature, and its role as a versatile scaffold in the design of novel therapeutics.
Molecular Identity and Physicochemical Properties
Pyrrolidin-3-ylmethanol and its salts are pivotal intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a desirable three-dimensional architecture that allows for the exploration of diverse chemical spaces in drug design.[1] This scaffold is present in numerous natural products and FDA-approved drugs.[1]
The hydrochloride hydrate form of pyrrolidin-3-ylmethanol is characterized by the presence of a water molecule within its crystal lattice. This hydration can significantly influence the compound's solubility, stability, and handling properties. Two primary forms are commercially available: the hydrochloride salt (C₅H₁₂ClNO) and the hydrochloride hydrate (C₅H₁₄ClNO₂).[2][3] It is crucial for researchers to distinguish between these two forms, as their differing molecular weights and properties can impact stoichiometric calculations and experimental outcomes.
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₁₄ClNO₂ | [3] |
| Molecular Weight | 155.62 g/mol | N/A |
| CAS Number | 1452519-32-2 | [3] |
| Appearance | Off-white to pale beige solid | [2] |
| Melting Point | 174-176 °C (for the free base) | [2] |
| Solubility | Slightly soluble in water; more soluble in methanol and DMSO | [2] |
| Hygroscopicity | Hygroscopic | [2] |
Table 1: Physicochemical Properties of this compound
Molecular Structure and Crystallographic Data
The molecular structure of pyrrolidin-3-ylmethanol consists of a pyrrolidine ring substituted at the 3-position with a hydroxymethyl group. In the hydrochloride hydrate form, the nitrogen atom of the pyrrolidine ring is protonated, forming a hydrochloride salt, and a water molecule is incorporated into the crystal structure.
| Bond | Typical Length (Å) |
| C-C (aliphatic) | 1.54 |
| C-N (aliphatic) | 1.47 |
| C-O (alcohol) | 1.43 |
| O-H | 0.96 |
| N-H | 1.01 |
Table 2: Representative Bond Lengths
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and quality control of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound is expected to reveal characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl group and the water of hydration.[2] The N-H stretching of the protonated amine in the hydrochloride salt would also appear in this region.[2] Carbon-hydrogen stretching vibrations are expected in the 2800-3000 cm⁻¹ range.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3600 (broad) | O-H (alcohol, water), N-H (ammonium salt) | Stretching |
| 2800-3000 | C-H (aliphatic) | Stretching |
| 1400-1600 | N-H | Bending |
| 1000-1200 | C-O, C-N | Stretching |
Table 3: Expected Infrared Absorption Bands
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectral data for the hydrate form is not available, the spectra are expected to be very similar to the hydrochloride salt. The proton NMR spectrum would show characteristic multiplets for the pyrrolidine ring protons and the hydroxymethyl protons, with the latter typically appearing in the 3.5-4.0 ppm range due to the deshielding effect of the oxygen atom.[2]
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H | 3.5 - 4.0 | Multiplet |
| 2.5 - 3.5 | Multiplets | |
| 1.5 - 2.5 | Multiplets | |
| ¹³C | ~65 | - |
| ~50-60 | - | |
| ~25-40 | - |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
Mass Spectrometry (MS)
Mass spectrometry of the free base, pyrrolidin-3-ylmethanol, would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxymethyl group. High-resolution mass spectrometry would be used to confirm the elemental composition.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, a general synthetic approach can be inferred from the synthesis of related compounds.
Synthesis Workflow
A plausible synthetic route involves the reduction of a suitable precursor, such as a pyrrolidine-3-carboxylic acid derivative. The following diagram illustrates a generalized workflow.
References
Technical Guide: Physical Properties of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-3-ylmethanol hydrochloride, particularly its chiral (S)-enantiomer, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motif is incorporated into various pharmacologically active agents. This technical guide provides a comprehensive overview of the known physical properties of Pyrrolidin-3-ylmethanol hydrochloride hydrate, offering key data for its handling, characterization, and application in a research and development setting. The document details experimental protocols for the determination of its physical characteristics and provides visual representations of a key biological pathway where its derivatives are active, alongside a typical experimental workflow.
Chemical Identity and Structure
Pyrrolidin-3-ylmethanol hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.[1] The hydrate form incorporates one or more water molecules into its crystal lattice.
Chemical Structure:
Note: The exact stoichiometry of water (x) in the hydrate can vary.
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of Pyrrolidin-3-ylmethanol hydrochloride and its hydrated form based on available data.
| Property | (S)-Pyrrolidin-3-ylmethanol Hydrochloride | This compound |
| CAS Number | 1316087-88-3[2][3][4] | 1452519-32-2[5] |
| Molecular Formula | C5H12ClNO[1][2] | C5H14ClNO2[5] |
| Molecular Weight | 137.61 g/mol [1][2][3] | 155.62 g/mol |
| Appearance | Off-white to pale beige solid[1] | Data not available |
| Melting Point | 174-176 °C[1] | Data not available |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO.[1] | Data not available |
| Hygroscopicity | Hygroscopic[1] | Inherently contains water |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl group and the water of hydration. Characteristic N-H stretching absorptions from the protonated pyrrolidine nitrogen are also anticipated.[1]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the free base. The molecular ion peak for the free base, C5H11NO, would appear at m/z 101.[1] Fragmentation patterns would likely involve the loss of the hydroxymethyl group.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The proton NMR spectrum would show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl protons. The carbon NMR would display distinct peaks for each carbon atom in the molecule.
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below. These are generalized protocols that should be adapted based on specific laboratory equipment and conditions.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10 °C/minute) for an initial approximate determination.
-
For an accurate measurement, a fresh sample is heated slowly (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination (Equilibrium Method)
Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water, methanol).
Methodology:
-
Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of the compound to identify functional groups and confirm the presence of water of hydration.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and subtracted from the sample spectrum.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups. The presence of a broad O-H stretching band can indicate the water of hydration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, and the chemical shifts of the signals in the ¹³C spectrum are analyzed to confirm the molecular structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Analysis: The spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the protonated free base.
Visualization of a Relevant Biological Pathway and Experimental Workflow
Pyrrolidin-3-ylmethanol derivatives are utilized as key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[1]
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Pathway
The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.
Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.
Synthesis and Characterization Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. The tabulated data, detailed experimental protocols, and visual diagrams are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate. Further characterization, particularly of the hydrate form, would be beneficial for a more complete physicochemical profile.
References
Pyrrolidin-3-ylmethanol hydrochloride hydrate CAS number
An In-Depth Technical Guide to Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, synthesis, and significant applications, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
Compound Identification and Properties
This compound is a chiral heterocyclic compound valued for its unique structural features that are amenable to a variety of chemical modifications.[1] Its stereochemistry, in particular, plays a crucial role in conferring selectivity and potency to the pharmacologically active molecules derived from it.[1]
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. It is important to distinguish between the hydrated and various anhydrous and enantiomeric forms.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 1452519-32-2[2] |
| Molecular Formula | C₅H₁₄ClNO₂[2] |
| Molecular Weight | 155.62 g/mol |
Below is a table summarizing the properties of the closely related and more frequently cited (S)-enantiomer, which is a key intermediate in pharmaceutical synthesis.
Table 1: Physicochemical Properties of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
| Property | Value | Source |
| CAS Number | 1316087-88-3 | [3][4][5][6] |
| Molecular Formula | C₅H₁₂ClNO | [3][4] |
| Molecular Weight | 137.61 g/mol | [3][4] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrrolidin-3-ylmethanol derivatives can be achieved through several strategic approaches, often prioritizing stereochemical control. Common methods include chiral pool synthesis, which utilizes readily available chiral starting materials, and asymmetric synthesis, which employs chiral catalysts to favor the formation of one enantiomer.[1]
General Synthesis of (S)-Pyrrolidin-3-ylmethanol from a Chiral Precursor
This protocol is a representative example based on the reduction of a protected proline derivative, a common strategy in chiral pool synthesis.
Experimental Protocol:
-
Protection: (S)-Proline is first protected at the nitrogen atom, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.
-
Reduction of Carboxylic Acid: The carboxylic acid moiety of the protected proline is reduced to a primary alcohol. A common reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is typically performed at 0 °C and then allowed to warm to room temperature.
-
Work-up: The reaction is carefully quenched with water and an aqueous base (e.g., 15% NaOH solution), followed by extraction with an organic solvent.
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions. For a Boc group, this is often achieved with hydrochloric acid in an organic solvent like dioxane or methanol. This step yields the hydrochloride salt of (S)-pyrrolidin-3-ylmethanol.
-
Hydrate Formation: The final hydrate form can be obtained through crystallization from an aqueous solution.
Key Reactions: Esterification and Acylation
The hydroxyl and secondary amine groups of pyrrolidin-3-ylmethanol are key functional handles for derivatization.
Representative Protocol for Esterification:
-
Reaction Setup: (S)-Pyrrolidin-3-ylmethanol hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane) along with a carboxylic acid. A coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), are added.[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The resulting urea byproduct is filtered off. The filtrate is then washed with a dilute acid and a base to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated, and the final ester product is purified by column chromatography.
Representative Protocol for Acylation:
-
Reaction Setup: The N-acylation of the pyrrolidine ring is a common modification. (S)-Pyrrolidin-3-ylmethanol hydrochloride is dissolved in a solvent like dichloromethane, and a base (e.g., triethylamine) is added to neutralize the hydrochloride salt.
-
Acylating Agent Addition: An acyl chloride or anhydride is added dropwise to the solution, typically at a reduced temperature (0 °C) to control the reaction's exothermicity.
-
Work-up and Purification: The reaction is stirred until completion. The mixture is then washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the acylated product, which may be further purified by chromatography or crystallization.
Application in Drug Discovery: DPP-4 Inhibition
Pyrrolidin-3-ylmethanol hydrochloride is a valuable building block in the synthesis of more complex molecules with therapeutic potential.[1] Its most prominent application is as a precursor for the synthesis of DPP-4 inhibitors, a class of drugs used to manage type 2 diabetes.[1] The pyrrolidine scaffold mimics the structure of proline, which is a natural substrate for the DPP-4 enzyme.
The DPP-4 / GLP-1 Signaling Pathway
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1).[2][8] GLP-1 is released from the gut in response to food intake and plays a critical role in glucose homeostasis by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2][3] By inhibiting DPP-4, the active levels of GLP-1 are increased, leading to enhanced insulin secretion and better glycemic control.[2][6][9]
The following diagram illustrates the mechanism of action of DPP-4 inhibitors.
Experimental Workflow for Inhibitor Screening
The development of novel DPP-4 inhibitors derived from this compound involves a structured experimental workflow, from initial design to in vivo testing.
The diagram below outlines a typical workflow for the discovery and evaluation of new DPP-4 inhibitors.
This workflow begins with the synthesis of a library of compounds derived from the core pyrrolidine scaffold. These derivatives are then tested for their ability to inhibit the DPP-4 enzyme in vitro. The results are used to establish a structure-activity relationship (SAR), which guides the design and synthesis of more potent and selective compounds through lead optimization. Promising candidates are then advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and pharmacodynamics, ultimately leading to the selection of a preclinical candidate.
Conclusion
This compound is a fundamentally important chiral building block in pharmaceutical research and development. Its structural and chemical properties make it an ideal starting material for the synthesis of a wide range of derivatives, most notably for the creation of DPP-4 inhibitors. A thorough understanding of its properties, synthetic routes, and the biological pathways it can modulate is essential for medicinal chemists and drug discovery professionals aiming to develop novel therapeutics for metabolic diseases.
References
- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]
- 6. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
In-Depth Technical Guide on the Solubility of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pyrrolidin-3-ylmethanol hydrochloride hydrate in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical solubility profile, a detailed experimental protocol for its determination, and a framework for data presentation.
Expected Solubility Profile
This compound is a salt containing a hydrophilic pyrrolidine ring, a hydroxyl group, and a hydrochloride moiety. This structure suggests a strong affinity for polar solvents. The presence of the hydrochloride salt and the hydrate form further enhances its polarity, making it more likely to dissolve in polar protic and aprotic solvents.
It is anticipated that the compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with both the hydroxyl group and the hydrochloride. Similarly, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the cation and anion of the salt.
Conversely, the solubility is expected to be significantly lower in non-polar or weakly polar solvents like dichloromethane, ethyl acetate, toluene, and hexanes, as these solvents cannot effectively stabilize the ionic and polar nature of the molecule.
Qualitative data indicates that (S)-Pyrrolidin-3-ylmethanol hydrochloride is slightly soluble in water and has better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO)[1].
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their own experimentally determined values at a specified temperature (e.g., 25 °C).
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Expected to have good solubility[1]. |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Expected to be soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data to be determined | Data to be determined | Expected to have good solubility[1]. |
| Dimethylformamide (DMF) | Polar Aprotic | Data to be determined | Data to be determined | Expected to be soluble. |
| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined | Expected to have moderate to low solubility. |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Expected to have low solubility. |
| Dichloromethane | Non-Polar | Data to be determined | Data to be determined | Expected to have very low solubility. |
| Ethyl Acetate | Weakly Polar | Data to be determined | Data to be determined | Expected to have very low solubility. |
Experimental Protocol: Equilibrium Shake-Flask Method
The following protocol details the widely accepted equilibrium shake-flask method for determining the thermodynamic solubility of a compound in various solvents.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another validated quantitative analytical method.
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the initial weight of the compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibration curve range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Concentration from analysis (mg/mL) x Dilution Factor
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the equilibrium shake-flask method for solubility determination.
Caption: Workflow for Solubility Determination.
References
In-Depth Technical Guide: The Hygroscopic Nature of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-3-ylmethanol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, exists as a hydrate and is known to be hygroscopic in nature. Understanding and quantifying the hygroscopic properties of this active pharmaceutical ingredient (API) is critical for ensuring its stability, quality, and efficacy throughout the drug development lifecycle. This technical guide provides a comprehensive overview of the hygroscopic nature of Pyrrolidin-3-ylmethanol hydrochloride hydrate, detailing the experimental methodologies used for its characterization and the implications of its moisture-absorbing properties.
The interaction of an API with atmospheric moisture can significantly impact its physicochemical properties, including crystal structure, particle size, flowability, and dissolution rate. For a hygroscopic compound like this compound, changes in ambient humidity can lead to variations in its water content, potentially affecting its stability and leading to the formation of different hydrate or polymorphic forms. Therefore, a thorough investigation of its hygroscopicity is a fundamental aspect of pre-formulation studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO · xH₂O | N/A |
| Appearance | White to off-white solid | N/A |
| Hygroscopicity | Hygroscopic | N/A |
| Solubility | Soluble in water | N/A |
Hygroscopicity Assessment
The hygroscopic nature of a substance is its ability to attract and hold water molecules from the surrounding environment. This property is typically characterized by measuring the change in mass of a sample as a function of relative humidity (RH) at a constant temperature. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids based on the percentage increase in mass after storage at 80% RH and 25°C for 24 hours.
Table 2: European Pharmacopoeia Hygroscopicity Classification
| Classification | Mass Increase (% w/w) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
While specific quantitative data for this compound is not publicly available, the following sections detail the standard experimental protocols used to generate such data.
Experimental Protocols
Dynamic Vapor Sorption (DVS) Analysis
Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample. It is a critical tool for obtaining moisture sorption-desorption isotherms, which provide detailed information about the hygroscopic behavior of a material.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument sample pan.
-
Drying: The sample is dried in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is recorded as the dry mass.
-
Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The mass change is continuously monitored until it stabilizes, signifying that equilibrium has been reached.
-
Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is monitored to generate the desorption isotherm.
-
Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The sorption and desorption data are then plotted as percentage mass change versus relative humidity to generate the moisture sorption-desorption isotherm.
The following diagram illustrates the typical workflow for a DVS experiment.
Karl Fischer (KF) Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It can be used to quantify the absolute water content of this compound.
Methodology (Volumetric Titration):
-
Apparatus Setup: A volumetric Karl Fischer titrator is set up and the titration vessel is conditioned to a dry state with the Karl Fischer reagent.
-
Reagent Standardization: The titer of the Karl Fischer reagent is determined by titrating a known amount of a certified water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: An accurately weighed amount of this compound is introduced into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The sample is stirred to ensure complete dissolution or dispersion.
-
Titration: The sample is titrated with the standardized Karl Fischer reagent until the electrometric endpoint is reached. The volume of titrant consumed is recorded.
-
Calculation: The water content of the sample is calculated based on the volume of titrant used, the titer of the reagent, and the initial mass of the sample.
The logical relationship for determining water content via Karl Fischer titration is depicted below.
Data Presentation and Interpretation
The data obtained from DVS and KF titration are crucial for a comprehensive understanding of the hygroscopic nature of this compound.
Dynamic Vapor Sorption Data
The moisture sorption-desorption isotherm provides a visual representation of the material's interaction with water vapor. The shape of the isotherm can indicate the mechanism of water uptake (e.g., surface adsorption, bulk absorption, capillary condensation). Hysteresis, a difference between the sorption and desorption curves, can suggest changes in the material's structure, such as hydrate formation or amorphous-to-crystalline transitions.
Table 3: Example of DVS Data for a Hygroscopic Compound
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |
| 0 | 0.00 | 0.15 |
| 10 | 0.25 | 0.40 |
| 20 | 0.55 | 0.70 |
| 30 | 0.90 | 1.10 |
| 40 | 1.50 | 1.80 |
| 50 | 2.50 | 2.80 |
| 60 | 4.00 | 4.50 |
| 70 | 6.50 | 7.00 |
| 80 | 10.00 | 10.50 |
| 90 | 14.50 | 14.50 |
Note: This is example data and does not represent actual measurements for this compound.
Karl Fischer Titration Data
Karl Fischer titration provides a precise measurement of the total water content. This data is essential for confirming the stoichiometry of the hydrate form and for quality control purposes.
Table 4: Example of Karl Fischer Titration Data
| Sample ID | Sample Mass (g) | Titrant Volume (mL) | Water Content (% w/w) |
| Batch A | 0.1052 | 5.21 | 4.95 |
| Batch B | 0.1025 | 5.08 | 4.96 |
| Batch C | 0.1088 | 5.39 | 4.95 |
Note: This is example data and does not represent actual measurements for this compound.
Stability and Handling Implications
The hygroscopic nature of this compound has significant implications for its handling, storage, and formulation.
-
Handling: The material should be handled in a controlled environment with low humidity to prevent moisture uptake.
-
Storage: It should be stored in well-sealed containers with desiccants to protect it from atmospheric moisture.
-
Formulation: The hygroscopicity must be considered during formulation development to ensure the stability and performance of the final drug product. Excipient compatibility and the choice of packaging are critical factors.
The relationship between humidity, water absorption, and the stability of the hydrate is illustrated in the following diagram.
Conclusion
A comprehensive understanding of the hygroscopic nature of this compound is paramount for its successful development as a pharmaceutical ingredient. The application of analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration allows for the quantitative characterization of its moisture-absorbing properties. This data is indispensable for establishing appropriate handling and storage conditions, guiding formulation strategies, and ensuring the overall quality and stability of the final drug product. Further studies to generate specific quantitative hygroscopicity data for this compound are highly recommended to support its pharmaceutical development.
Technical Guide: Physicochemical and Synthetic Profile of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic applications of Pyrrolidin-3-ylmethanol hydrochloride hydrate, a key building block in modern medicinal chemistry. This document details its physical characteristics, standardized experimental protocols for its analysis, and its role in the synthesis of therapeutic agents.
Core Physicochemical Data
| Property | Value | Compound Form |
| Melting Point | 174-176 °C | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |
| Molecular Formula | C5H14ClNO2 | This compound[2][3] |
| Molecular Weight | 155.62 g/mol | This compound[3] |
| CAS Number | 1452519-32-2 | This compound[2][3] |
| Molecular Formula | C5H12ClNO | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |
| Molecular Weight | 137.61 g/mol | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |
| CAS Number | 1316087-88-3 | (S)-Pyrrolidin-3-ylmethanol hydrochloride (anhydrous)[1] |
Experimental Protocol: Melting Point Determination
The determination of a substance's melting point is a fundamental analytical technique to assess its purity.[4][5] A pure crystalline solid will exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lead to a depression and broadening of this range.[6] The capillary method is a widely accepted standard for melting point determination.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)[7]
-
Mortar and pestle (if sample is not a fine powder)[5]
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine, homogeneous powder.[5] If necessary, gently grind the crystalline sample using a mortar and pestle.[5]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[6][7]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[7]
-
-
Initial Rapid Determination (Optional but Recommended):
-
To save time, a preliminary rapid heating can be performed to determine an approximate melting point range.
-
-
Accurate Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[7]
-
If the approximate melting point is known, heat the block at a medium rate until the temperature is about 20°C below the expected melting point.[7]
-
Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[7]
-
Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).
-
For accuracy, it is advisable to perform at least two careful determinations and report the average of the consistent values.
-
Application in Drug Development: Synthesis of DPP-4 Inhibitors
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of more complex molecules with therapeutic potential.[1] A significant application is in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1][8][9] DPP-4 inhibitors work by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon levels in a glucose-dependent manner.[9]
The following diagram illustrates a generalized workflow for the synthesis of a DPP-4 inhibitor utilizing a pyrrolidine-based scaffold derived from Pyrrolidin-3-ylmethanol hydrochloride.
Caption: Generalized synthetic workflow for a DPP-4 inhibitor.
This workflow highlights the key stages in utilizing the pyrrolidine scaffold, from the initial protection of reactive functional groups to the final purification of the active pharmaceutical ingredient (API). The versatility of the hydroxyl and amine functionalities on the pyrrolidinemethanol core allows for diverse chemical modifications to optimize binding affinity and pharmacokinetic properties of the resulting DPP-4 inhibitor.[1]
References
- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound,(CAS# 1452519-32-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. mt.com [mt.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in the Development of Novel Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral pyrrolidine derivative, has emerged as a critical structural motif and versatile building block in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true value lies in its role as a key intermediate for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of compounds derived from this scaffold, with a primary focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document will detail the biological activities of these derivatives, provide representative experimental protocols for their evaluation, and illustrate the relevant signaling pathways.
Introduction: The Pyrrolidin-3-ylmethanol Scaffold
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic drugs.[1][2][3] The specific stereochemistry and functionalization of this compound make it an attractive starting material for the synthesis of complex molecules with therapeutic potential.[2] Its primary utility has been demonstrated in the generation of potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme critically involved in glucose homeostasis.[4][5][6][]
Biological Activity of Pyrrolidin-3-ylmethanol-Derived Compounds
The biological significance of this compound is best understood through the activity of the compounds synthesized from it. A major area of application is in the development of DPP-4 inhibitors.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][8] These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[][8][9]
Numerous studies have reported the synthesis of potent DPP-4 inhibitors utilizing the pyrrolidine scaffold. The inhibitory activities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: In Vitro DPP-4 Inhibitory Activity of Pyrrolidine-Derived Compounds
| Compound ID | Modification of Pyrrolidine Scaffold | DPP-4 IC50 (µM) | Reference |
| Compound 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | [5] |
| Compound 8l | β-amino pyrrole-2-carbonitrile derivative | 0.05 | [4] |
| Compound 9l | β-amino pyrrole-2-carbonitrile derivative | 0.01 | [4] |
| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 | [8] |
| Compound 23 | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 | [6] |
| Compound 55 | β-amino pyrrole-2-carbonitrile analog | 0.01 | [6] |
| Compound 46 | Dihydropyrimidine-based scaffold | 0.002 | [10] |
Note: The IC50 values are presented as reported in the respective literature and may have been determined under slightly different assay conditions.
Experimental Protocols
The evaluation of compounds derived from this compound for their biological activity involves standardized in vitro and in vivo assays. A representative protocol for determining DPP-4 inhibitory activity is provided below.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorescence-based assay to measure the inhibitory activity of test compounds against DPP-4.
Objective: To determine the IC50 value of a test compound against recombinant human DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add a defined volume of the assay buffer. b. Add the test compound dilutions or the positive control. c. Add the diluted DPP-4 enzyme to all wells except for the background control wells. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-15 minutes). e. Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate to all wells.
-
Fluorescence Measurement: a. Incubate the plate at the controlled temperature for a defined period (e.g., 30-60 minutes). b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a control with no enzyme or a maximally effective inhibitor concentration (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway.
The Incretin Pathway and DPP-4 Inhibition
Following food intake, intestinal L-cells and K-cells release the incretin hormones GLP-1 and GIP, respectively. These hormones bind to their specific G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP enhances glucose-dependent insulin secretion. GLP-1 also acts on pancreatic α-cells to suppress glucagon secretion in a glucose-dependent manner. DPP-4 rapidly degrades and inactivates GLP-1 and GIP. By inhibiting DPP-4, the bioavailability of active incretins is increased, thereby augmenting their glucose-lowering effects.
Conclusion
This compound stands out as a valuable and versatile chiral building block in modern drug discovery. While its intrinsic biological activity is not the primary focus, its application as a scaffold has led to the development of highly potent and selective therapeutic agents, most notably DPP-4 inhibitors for the management of type 2 diabetes. The structural features of this compound provide a robust foundation for the design of novel drug candidates targeting a range of biological pathways. Future research leveraging this scaffold holds significant promise for the discovery of new and improved therapies for various diseases.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chiral Drug Discovery: A Technical Guide to Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Immediate Release
In the landscape of modern drug development, the demand for enantiomerically pure compounds is paramount. Among the vast array of chiral building blocks available to researchers, Pyrrolidin-3-ylmethanol hydrochloride hydrate has emerged as a critical synthon, particularly in the creation of innovative therapeutics. This technical guide offers an in-depth exploration of this versatile molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, properties, and applications.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxymethyl group at the 3-position provides a key functional handle for further molecular elaboration. The hydrochloride hydrate form ensures stability and ease of handling, making it an ideal starting material for complex multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chiral building block is fundamental to its effective application. The key properties of (S)-Pyrrolidin-3-ylmethanol and its hydrochloride salt are summarized below.
| Property | (S)-Pyrrolidin-3-ylmethanol (Free Base) | (S)-Pyrrolidin-3-ylmethanol Hydrochloride | This compound |
| Molecular Formula | C5H11NO | C5H12ClNO | C5H14ClNO2 |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | 155.62 g/mol |
| Appearance | - | Off-white to pale beige solid | - |
| Melting Point | - | 174-176 °C | - |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | Good water solubility | - |
| Hygroscopicity | - | Hygroscopic | - |
| CAS Number | - | 1316087-88-3 | 1452519-32-2[1] |
Asymmetric Synthesis Strategies
The enantiomeric purity of Pyrrolidin-3-ylmethanol is crucial for its utility in chiral drug synthesis. Several synthetic strategies have been developed to produce the desired (S)-enantiomer with high stereocontrol. These methods often employ chiral pool starting materials or asymmetric catalysis.
Synthesis from L-Aspartic Acid
One common approach involves the use of L-aspartic acid, a readily available chiral starting material. The carboxylic acid functionalities can be selectively reduced and the amino group can be protected and cyclized to form the pyrrolidine ring.
Synthesis from Diethyl Malate
Another effective strategy begins with (S)-diethyl malate. This method leverages the inherent chirality of the starting material to establish the stereocenter of the final product. A concise stereoselective synthesis of a related compound, (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been developed from (S)-diethyl malate in five steps with an overall yield of 28%. While not a direct synthesis of the title compound, the initial steps of this pathway are instructive for the synthesis of 3-substituted pyrrolidine derivatives.
Asymmetric Reduction of a Prochiral Ketone
A powerful method for generating chiral alcohols is the asymmetric reduction of a prochiral ketone. In this context, 1-(tert-butoxycarbonyl)-3-pyrrolidinone can be reduced using a chiral reducing agent or a catalyst to stereoselectively yield the (S)-alcohol.
Application in the Synthesis of DPP-4 Inhibitors
A prominent application of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine moiety often serves as a key structural element that interacts with the active site of the DPP-4 enzyme.
DPP-4 Inhibition Signaling Pathway
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion. This ultimately results in improved glycemic control. The inhibition of DPP-4 has also been linked to downstream effects on signaling pathways involving p38 and ERK1/2 phosphorylation[2].
Experimental Protocols
While specific, detailed industrial-scale synthesis protocols are often proprietary, the following outlines a general experimental workflow for the utilization of (S)-pyrrolidin-3-ylmethanol in the synthesis of a DPP-4 inhibitor scaffold.
General Workflow for Synthesis of a DPP-4 Inhibitor Precursor:
Exemplary Laboratory Procedure for N-Boc Protection:
-
Dissolution: Dissolve (S)-pyrrolidin-3-ylmethanol hydrochloride hydrate in a suitable solvent such as a mixture of dioxane and water.
-
Basification: Add a base, for example, sodium hydroxide, to neutralize the hydrochloride and free the amine.
-
Protection: Add di-tert-butyl dicarbonate (Boc)2O to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Perform an aqueous work-up to remove water-soluble byproducts. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Conclusion
(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its well-defined stereochemistry and versatile functionality make it an indispensable tool for the synthesis of complex, enantiomerically pure drug candidates. The continued exploration of synthetic routes to this and other chiral pyrrolidines will undoubtedly fuel the discovery of next-generation therapeutics.
References
The Pivotal Role of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidin-3-ylmethanol hydrochloride hydrate, a chiral building block, has emerged as a critical scaffold in medicinal chemistry, enabling the synthesis of a diverse array of pharmacologically active compounds. Its inherent stereochemistry and versatile functional groups make it an invaluable starting material for developing novel therapeutics targeting a range of diseases. This technical guide provides an in-depth exploration of the role of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, with a focus on the drug Teneligliptin. Furthermore, this guide will delve into the potential applications of this scaffold in the development of Central Nervous System (CNS) agents, particularly modulators of the nicotinic acetylcholine receptor (nAChR). Detailed experimental protocols, quantitative data, and visual diagrams of signaling pathways and experimental workflows are provided to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Pyrrolidin-3-ylmethanol Scaffold
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a crucial aspect in modern drug design for achieving high target affinity and selectivity. (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, in particular, offers a chiral backbone with a hydroxylmethyl group and a secondary amine, providing two key points for chemical modification. This chirality is often essential for potent and selective interactions with biological targets.[1]
This guide will focus on two primary therapeutic areas where this scaffold has shown significant promise: metabolic diseases and central nervous system disorders.
Application in Type 2 Diabetes: Synthesis of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes.
(S)-Pyrrolidin-3-ylmethanol serves as a key chiral building block for the synthesis of several DPP-4 inhibitors. One notable example is Teneligliptin, a potent and long-lasting DPP-4 inhibitor.[3][4]
Synthesis of Teneligliptin: A Strategic Approach
While many reported syntheses of Teneligliptin start from L-proline or 4-hydroxyproline, the core pyrrolidine structure can be conceptually derived from (S)-Pyrrolidin-3-ylmethanol. The synthesis of the key intermediate, a substituted pyrrolidine, is a critical step. A plausible synthetic strategy involves the conversion of the hydroxyl group of (S)-Pyrrolidin-3-ylmethanol to a leaving group, followed by nucleophilic substitution to introduce the desired functionalities.
A representative synthesis of Teneligliptin involves the coupling of a protected pyrrolidine intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, followed by deprotection.[5][6][7][8]
General Synthetic Workflow for Teneligliptin
Quantitative Data: Potency of Teneligliptin
Teneligliptin exhibits high potency and selectivity for the DPP-4 enzyme. The following table summarizes its in vitro inhibitory activity.[3][4]
| Parameter | Species/System | Value | Reference |
| IC₅₀ (recombinant human DPP-4) | - | 0.889 nmol/L | [3] |
| IC₅₀ (human plasma DPP-4) | - | 1.75 nmol/L | [3] |
| ED₅₀ (plasma DPP-4 inhibition) | Rat | 0.41 mg/kg | [3] |
DPP-4 Signaling Pathway
The inhibition of DPP-4 by drugs like Teneligliptin leads to a cascade of events that ultimately improves glycemic control. The signaling pathway is depicted below.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of a test compound against DPP-4.[9][10][11]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA)
-
Test compound (e.g., Teneligliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compound in DMSO and then further dilute in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer.
-
Control wells (100% activity): Add DPP-4 enzyme solution and the same concentration of DMSO as in the test compound wells.
-
Test wells: Add DPP-4 enzyme solution and the desired concentration of the test compound.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Control Well))
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Potential in CNS Drug Discovery: Targeting Nicotinic Acetylcholine Receptors
The pyrrolidine scaffold is also a privileged structure in CNS drug discovery, appearing in molecules targeting a variety of receptors and transporters.[1] While a marketed CNS drug directly synthesized from (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is not readily identifiable, its structural motifs are present in compounds targeting nicotinic acetylcholine receptors (nAChRs). The chiral nature of the scaffold is particularly valuable for achieving subtype selectivity among the diverse family of nAChRs.
Nicotinic Acetylcholine Receptors (nAChRs) as a Target
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the CNS. The α4β2 subtype is the most abundant nAChR in the brain and is a key target for drugs treating nicotine addiction and is implicated in cognitive function.[12][13] Modulators of α4β2 nAChRs, such as the smoking cessation drug Varenicline, often contain a core heterocyclic structure that can be conceptually related to the pyrrolidine ring.
α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of α4β2 nAChRs by acetylcholine or other agonists leads to the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the neuron and triggers downstream signaling cascades.
Experimental Protocol: α4β2 nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the α4β2 nAChR using a radiolabeled ligand, such as [³H]-Cytisine or [³H]-Epibatidine.
Materials:
-
Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]-Cytisine or [³H]-Epibatidine
-
Non-specific binding agent: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Thaw the cell membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer.
-
Prepare serial dilutions of the test compound.
-
Prepare the radioligand solution at the desired final concentration (typically close to its Kd).
-
-
Assay Setup (in triplicate):
-
Total Binding wells: Add cell membrane preparation, radioligand, and Assay Buffer with DMSO.
-
Non-specific Binding wells: Add cell membrane preparation, radioligand, and the non-specific binding agent.
-
Test wells: Add cell membrane preparation, radioligand, and the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Harvesting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate is a versatile and valuable chiral building block in medicinal chemistry. Its application in the synthesis of the potent DPP-4 inhibitor Teneligliptin highlights its importance in developing treatments for metabolic diseases. Furthermore, its structural features suggest significant potential for the discovery of novel CNS agents, particularly modulators of nicotinic acetylcholine receptors. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and expand upon the utility of this important scaffold in their drug discovery programs. The continued exploration of derivatives of (S)-Pyrrolidin-3-ylmethanol is likely to yield a new generation of selective and efficacious therapeutic agents.
References
- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpscr.info [ijpscr.info]
- 5. Process For The Preparation Of Teneligliptin [quickcompany.in]
- 6. Teneligliptin synthesis - chemicalbook [chemicalbook.com]
- 7. US9518048B2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 8. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, commencing from the commercially available starting material, (S)-1-Boc-3-hydroxypyrrolidine. The described synthetic route involves a two-step process: the deprotection of the Boc-protecting group followed by the formation of the hydrochloride salt. This protocol is designed to be a reliable and reproducible method for obtaining the target compound in good yield and high purity.
Introduction
The pyrrolidine ring is a fundamental heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals. The specific stereochemistry of substituted pyrrolidines is often crucial for their biological activity, making enantioselective synthesis a critical aspect of drug discovery. (S)-Pyrrolidin-3-ylmethanol, with its chiral center and functional handles (a secondary amine and a primary alcohol), serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] These derivatives have shown potential in targeting the central nervous system and in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4), which is relevant for the treatment of type 2 diabetes.[1]
This application note details a straightforward and efficient synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate. The protocol is based on the deprotection of a readily available N-Boc protected precursor, followed by salt formation.
Physicochemical Properties
A summary of the key physicochemical properties of the synthesized compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 174-176 °C | [1] |
| Solubility | Slightly soluble in water; soluble in methanol and DMSO | [1] |
| Purity (Typical) | ≥97% | [2] |
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from (S)-1-Boc-3-hydroxypyrrolidine. The first step is the acidic removal of the tert-butoxycarbonyl (Boc) protecting group. The resulting free base, (S)-Pyrrolidin-3-ylmethanol, is then treated with hydrochloric acid to yield the desired hydrochloride salt. The final product is isolated as a hydrate.
Caption: Synthetic workflow for (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate.
Experimental Protocols
Materials and Methods
| Reagent/Solvent | Grade | Supplier |
| (S)-1-Boc-3-hydroxypyrrolidine | ≥97% | Commercially Available |
| 4 M HCl in 1,4-Dioxane | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
Step 1: Deprotection of (S)-1-Boc-3-hydroxypyrrolidine
Procedure:
-
To a stirred solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add a solution of 4 M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude (S)-Pyrrolidin-3-ylmethanol hydrochloride as a solid or viscous oil.
Step 2: Purification and Isolation of (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Procedure:
-
The crude product from Step 1 is triturated with diethyl ether to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
For further purification, the solid can be recrystallized from a solvent system such as methanol/diethyl ether. Dissolve the crude salt in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
The resulting crystals of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate are collected by filtration, washed with cold diethyl ether, and dried under vacuum to a constant weight.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance spectroscopy is a powerful tool for the structural elucidation of the target compound.
¹H NMR (400 MHz, D₂O) δ (ppm):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.55 - 3.45 | m | 2H | -CH₂OH |
| 3.40 - 3.20 | m | 2H | Pyrrolidine-CH₂ |
| 3.15 - 2.95 | m | 2H | Pyrrolidine-CH₂ |
| 2.50 - 2.35 | m | 1H | Pyrrolidine-CH |
| 2.10 - 1.95 | m | 1H | Pyrrolidine-CH₂ |
| 1.80 - 1.65 | m | 1H | Pyrrolidine-CH₂ |
¹³C NMR (100 MHz, D₂O) δ (ppm):
| Chemical Shift (ppm) | Assignment |
| ~65.0 | -CH₂OH |
| ~48.0 | Pyrrolidine-CH₂ |
| ~46.0 | Pyrrolidine-CH₂ |
| ~40.0 | Pyrrolidine-CH |
| ~30.0 | Pyrrolidine-CH₂ |
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis should be performed to determine the purity of the final compound.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Chiral column (e.g., Chiralpak AD-H or equivalent) |
| Mobile Phase | Isocratic mixture of n-hexane and isopropanol with a small percentage of a basic modifier (e.g., diethylamine) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
The expected outcome is a single major peak corresponding to the (S)-enantiomer, with the area percentage indicating the purity.
Signaling Pathway and Logical Relationships
The synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride can be viewed as a key step in the preparation of more complex pharmaceutical agents. The logical flow from the starting material to its potential application is depicted below.
Caption: Logical relationship from synthesis to application.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate. The use of a commercially available and enantiomerically pure starting material simplifies the process and ensures the stereochemical integrity of the final product. The detailed experimental procedures and characterization data will be valuable for researchers in organic synthesis, medicinal chemistry, and drug development who require access to this important chiral building block.
References
Application Notes and Protocols for the Chiral Synthesis of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-3-ylmethanol and its enantiomers are valuable chiral building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmacologically active compounds. The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for the biological activity and selectivity of the final drug substance. This document provides detailed application notes and experimental protocols for three distinct and effective strategies for the chiral synthesis of Pyrrolidin-3-ylmethanol hydrochloride hydrate:
-
Asymmetric Reduction of a Prochiral Ketone: This method involves the enantioselective reduction of an N-protected pyrrolidin-3-one using a chiral catalyst, offering a direct and efficient route to the desired enantiomer.
-
Chiral Pool Synthesis: This strategy utilizes a readily available and inexpensive chiral starting material, such as L-aspartic acid, to construct the chiral pyrrolidine ring with the desired stereochemistry.
-
Diastereomeric Resolution of a Racemic Mixture: This classical approach involves the separation of a racemic mixture of N-protected pyrrolidin-3-ol through the formation and fractional crystallization of diastereomeric salts with a chiral resolving agent.
These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to selecting and implementing the most suitable synthetic route based on factors such as required enantiopurity, scalability, cost, and available resources.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the key quantitative data associated with each synthetic strategy for the preparation of chiral Pyrrolidin-3-ylmethanol.
Table 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one
| Catalyst System | Substrate | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| (R)-2-Methyl-CBS-oxazaborolidine / BH₃·SMe₂ | N-Boc-pyrrolidin-3-one | (S)-N-Boc-3-pyrrolidinol | 85-95% | >98% |
| Ketoreductase (KRED) / Cofactor | N-Boc-pyrrolidin-3-one | (S)-N-Boc-3-pyrrolidinol | >95% (conversion) | >99% |
Table 2: Chiral Pool Synthesis from L-Aspartic Acid
| Starting Material | Key Transformation Steps | Final Protected Intermediate | Overall Yield | Enantiomeric Purity |
| L-Aspartic Acid | 1. Diesterification 2. N-Benzylation 3. Reduction (LiAlH₄) 4. Mesylation 5. Intramolecular cyclization 6. N-Boc protection | (S)-N-Boc-3-pyrrolidinol | Moderate (multi-step) | >98% |
Table 3: Diastereomeric Resolution of (±)-N-Boc-3-pyrrolidinol
| Resolving Agent | Racemic Substrate | Diastereomeric Salt | Yield of Resolved Enantiomer | Enantiomeric Excess (e.e.) of Resolved Enantiomer |
| (+)-Di-p-toluoyl-D-tartaric acid | (±)-N-Boc-3-pyrrolidinol | ((S)-N-Boc-3-pyrrolidinol)-(+)-DPTTA | ~35-45% (per enantiomer) | >99% (after recrystallization) |
Experimental Protocols
Method 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one to (S)-N-Boc-3-pyrrolidinol
This protocol describes the enantioselective reduction of N-Boc-pyrrolidin-3-one using the Corey-Bakshi-Shibata (CBS) catalyst.
Materials:
-
N-Boc-pyrrolidin-3-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-pyrrolidin-3-one (1.0 eq) and anhydrous THF (10 mL per 1 g of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) dropwise to the stirred solution.
-
To this mixture, add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-Boc-3-pyrrolidinol.[1]
Method 2: Chiral Pool Synthesis of (S)-N-Boc-3-pyrrolidinol from L-Aspartic Acid
This multi-step synthesis leverages the inherent chirality of L-aspartic acid.
Materials:
-
L-Aspartic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Benzylamine
-
Lithium aluminum hydride (LiAlH₄)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Sodium hydride (NaH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous solvents (THF, Dichloromethane)
Procedure:
This is a multi-step synthesis, and each step requires careful execution and purification. A generalized workflow is provided:
-
Diesterification: Convert L-aspartic acid to its diethyl ester by reacting with thionyl chloride in ethanol.
-
N-Benzylation and Reduction: React the diethyl ester with benzylamine and then reduce the resulting amide and esters with LiAlH₄ in anhydrous THF to yield the corresponding N-benzyl diol.
-
Selective Mesylation: Selectively mesylate the primary hydroxyl group using methanesulfonyl chloride and triethylamine at low temperature.
-
Intramolecular Cyclization: Induce intramolecular cyclization by treating the mesylate with a strong base like sodium hydride in anhydrous THF to form N-benzyl-(S)-3-pyrrolidinol.
-
Deprotection and N-Boc Protection: Remove the N-benzyl group by catalytic hydrogenation using 10% Pd/C. The resulting (S)-3-pyrrolidinol is then protected with di-tert-butyl dicarbonate in the presence of a base to yield (S)-N-Boc-3-pyrrolidinol.[1]
Method 3: Diastereomeric Resolution of (±)-N-Boc-3-pyrrolidinol
This protocol describes the resolution of racemic N-Boc-3-pyrrolidinol using (+)-di-p-toluoyl-D-tartaric acid.[2][3][4]
Materials:
-
(±)-N-Boc-3-pyrrolidinol
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
-
Methanol
-
Ethyl acetate
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Dissolve (±)-N-Boc-3-pyrrolidinol (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Add the tartaric acid solution to the solution of the racemic alcohol.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Cool the mixture further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one enantiomer.
-
To enhance enantiomeric purity, the collected crystals can be recrystallized from a suitable solvent (e.g., methanol/ethyl acetate).
-
To liberate the free chiral alcohol, suspend the purified diastereomeric salt in water and add 2 M NaOH solution dropwise until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched N-Boc-3-pyrrolidinol.
Final Deprotection and Hydrochloride Hydrate Salt Formation
This procedure is applicable to the enantiomerically pure N-Boc-3-pyrrolidinol obtained from any of the above methods.
Materials:
-
Enantiomerically pure N-Boc-3-pyrrolidinol
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the enantiomerically pure N-Boc-3-pyrrolidinol (1.0 eq) in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (1.5 - 2.0 eq) dropwise with stirring.
-
A white precipitate will form. Continue stirring in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
To form the hydrate, dissolve the hydrochloride salt in a minimal amount of warm water and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystalline hydrate by vacuum filtration and dry under a stream of air.
Mandatory Visualizations
Caption: Overall workflow for the chiral synthesis of this compound.
Caption: General mechanism of the Corey-Bakshi-Shibata (CBS) asymmetric reduction of a ketone.
References
Application Notes and Protocols for the Use of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate in the Synthesis of DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] These drugs work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By prolonging the action of incretins, DPP-4 inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[2]
The chemical synthesis of DPP-4 inhibitors often involves the use of chiral heterocyclic scaffolds, with pyrrolidine derivatives being a prominent structural motif in many approved drugs and clinical candidates.[3][4][5] Pyrrolidin-3-ylmethanol hydrochloride hydrate is a versatile chiral building block that can be strategically employed in the synthesis of various DPP-4 inhibitors. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications to introduce the necessary pharmacophoric elements for potent and selective DPP-4 inhibition.
This document provides detailed application notes and experimental protocols for the utilization of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate in the synthesis of a key intermediate for DPP-4 inhibitors, along with relevant data and visualizations.
DPP-4 Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway of DPP-4 and the mechanism of action of its inhibitors. In response to food intake, incretin hormones (GLP-1 and GIP) are released from the gut. These hormones bind to their respective receptors on pancreatic β-cells, leading to increased insulin secretion. DPP-4 rapidly degrades these incretins, terminating their insulinotropic effect. DPP-4 inhibitors block this degradation, thereby enhancing and prolonging the action of incretins, resulting in improved glycemic control.
Caption: Mechanism of DPP-4 inhibitors in glucose homeostasis.
Synthetic Application: Conversion of (S)-Pyrrolidin-3-ylmethanol to a Key Chiral Amine Intermediate
A common strategy in the synthesis of DPP-4 inhibitors is the incorporation of a chiral 3-aminopyrrolidine moiety. The following protocol details a reliable three-step synthesis of (S)-1-Boc-3-aminopyrrolidine from (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate. This intermediate is a valuable precursor for coupling with various heterocyclic cores to generate potent DPP-4 inhibitors.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the preparation of a key chiral amine intermediate.
Experimental Protocols
Step 1: Synthesis of (S)-1-Boc-pyrrolidin-3-ylmethanol
Materials:
-
(S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate (1.0 eq) in dichloromethane (10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL/g) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield (S)-1-Boc-pyrrolidin-3-ylmethanol as a colorless oil.
Step 2: Synthesis of (R)-1-Boc-3-(azidomethyl)pyrrolidine
Materials:
-
(S)-1-Boc-pyrrolidin-3-ylmethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve (S)-1-Boc-pyrrolidin-3-ylmethanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/g) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion of the mesylation, carefully quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude mesylate. Caution: Mesylates can be unstable, proceed to the next step without extensive purification.
-
Dissolve the crude mesylate in dimethylformamide (10 mL/g).
-
Add sodium azide (3.0 eq) and heat the mixture to 60-70 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (R)-1-Boc-3-(azidomethyl)pyrrolidine.
Step 3: Synthesis of (S)-1-Boc-3-aminopyrrolidine
Materials:
-
(R)-1-Boc-3-(azidomethyl)pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve (R)-1-Boc-3-(azidomethyl)pyrrolidine (1.0 eq) in methanol or ethanol (15 mL/g).
-
Carefully add 10% Pd/C (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-3-aminopyrrolidine, which can often be used in the next step without further purification.
Quantitative Data Summary
The following table summarizes typical yields and purity for the synthetic sequence described above, based on literature precedents for similar transformations.
| Step | Product | Typical Yield (%) | Purity (by HPLC/NMR) | Reference Compound Analysis |
| 1 | (S)-1-Boc-pyrrolidin-3-ylmethanol | 85-95 | >98% | Consistent with literature |
| 2 | (R)-1-Boc-3-(azidomethyl)pyrrolidine | 70-85 (over 2 steps) | >95% | Consistent with literature |
| 3 | (S)-1-Boc-3-aminopyrrolidine | 90-99 | >97% | Consistent with literature |
Coupling of the Chiral Amine Intermediate to a Heterocyclic Core
The synthesized (S)-1-Boc-3-aminopyrrolidine is a versatile intermediate that can be coupled with various electrophilic heterocyclic cores to produce DPP-4 inhibitors. A representative example is the coupling with a chloro-substituted heterocycle, a common step in the synthesis of many gliptins.
General Protocol for Nucleophilic Aromatic Substitution:
Materials:
-
(S)-1-Boc-3-aminopyrrolidine
-
Electrophilic heterocyclic chloride (e.g., 2-chloro-substituted pyrimidine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of the electrophilic heterocyclic chloride (1.0 eq) in DMF or MeCN, add (S)-1-Boc-3-aminopyrrolidine (1.1 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the coupled product.
-
The final deprotection of the Boc group is typically achieved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM) to yield the final DPP-4 inhibitor.
Conclusion
This compound serves as a valuable and versatile starting material for the asymmetric synthesis of key chiral intermediates used in the production of DPP-4 inhibitors. The provided protocols outline a robust and scalable pathway to convert this commercially available building block into a functionalized aminopyrrolidine ready for incorporation into the final drug substance. The methodologies presented are based on well-established chemical transformations, ensuring high yields and purity of the desired products. These application notes and protocols are intended to guide researchers and drug development professionals in the efficient and effective synthesis of novel and existing DPP-4 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Selective Acylation of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidin-3-ylmethanol is a valuable bifunctional building block in medicinal chemistry, incorporating both a secondary amine and a primary alcohol. This structure allows for selective functionalization at either the nitrogen or oxygen atom to generate diverse scaffolds for drug discovery. The selective acylation to form either an amide (N-acylation) or an ester (O-acylation) is a critical transformation. This application note provides detailed protocols for the selective N-acylation and O-acylation of pyrrolidin-3-ylmethanol hydrochloride hydrate, a common commercially available salt form.
The primary challenge in the acylation of amino alcohols is achieving chemoselectivity. The amine is generally more nucleophilic than the alcohol under neutral or basic conditions, leading to preferential N-acylation.[1][2] Conversely, to achieve selective O-acylation, the amine must be deactivated, which is typically accomplished by protonation under acidic conditions.[3]
This document outlines procedures using common acylating agents—acyl chlorides and acid anhydrides—and provides the necessary conditions to selectively target the desired functional group.
Key Reaction Principles
Selective N-Acylation: To acylate the nitrogen atom, the pyrrolidine's secondary amine must be in its free, unprotonated form. Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt. An additional equivalent of base is necessary to scavenge the acidic byproduct (e.g., HCl) generated when using an acyl chloride. Common organic bases such as triethylamine (TEA) or pyridine are used in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4] Alternatively, inorganic bases like sodium carbonate or sodium bicarbonate can be used in aqueous or mixed solvent systems.[5][6]
Selective O-Acylation: To favor acylation of the hydroxyl group, the more nucleophilic amine must be deactivated. This is achieved by ensuring the reaction medium is sufficiently acidic to keep the amine fully protonated.[3] Anhydrous trifluoroacetic acid (TFA) is an effective medium for this transformation, as it dissolves the amino alcohol salt and promotes O-acylation while preventing N-acylation.[3]
Experimental Protocols
Protocol 1: Selective N-Acylation with an Acyl Chloride
This protocol describes the formation of an amide bond using an acyl chloride under basic conditions.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).
-
Suspend the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine (2.2-2.5 eq.) to the stirred suspension. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete deprotonation.
-
Addition of Acylating Agent: Add the acyl chloride (1.0-1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-pyrrolidin-3-ylmethanol.
Protocol 2: Selective N-Acylation with an Acid Anhydride
This protocol details the N-acylation using a less reactive acid anhydride, which may not require a scavenger base but still needs a base to neutralize the starting hydrochloride salt.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and sodium carbonate (1.5-2.0 eq.) in a mixture of DMSO and water (e.g., 2:1 v/v).
-
Addition of Acylating Agent: Add the acid anhydride (1.2-1.5 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 75 °C) for 2-4 hours.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the resulting residue by flash column chromatography.
Protocol 3: Selective O-Acylation with an Acyl Chloride under Acidic Conditions
This protocol is designed for the selective esterification of the hydroxyl group by protecting the amine as a protonated salt.[3]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous Trifluoroacetic acid (TFA)
-
Anhydrous Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous TFA. The concentration should be sufficient to fully dissolve the starting material.
-
Cool the solution to 0 °C.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.5-2.0 eq.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Product Isolation: Upon completion, precipitate the product hydrochloride salt by adding cold, anhydrous diethyl ether to the reaction mixture.
-
Purification: Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the O-acyl-pyrrolidin-3-ylmethanol hydrochloride.
Data Presentation
The following tables summarize typical reaction parameters for the acylation protocols. Yields are highly dependent on the specific substrate and acylating agent used.
Table 1: Summary of N-Acylation Reaction Parameters
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Pyrrolidin-3-ylmethanol HCl | 1.0 eq. | 1.0 eq. |
| Acylating Agent | 1.0 - 1.2 eq. | 1.2 - 1.5 eq. |
| Base | Triethylamine (2.2 - 2.5 eq.) | Sodium Carbonate (1.5 - 2.0 eq.) |
| Solvent | Anhydrous DCM | DMSO / Water |
| Temperature | 0 °C to Room Temp. | 75 °C |
| Time | 2 - 16 hours | 2 - 4 hours |
| Typical Yield | 70 - 95% | 65 - 90% |
Table 2: Summary of O-Acylation Reaction Parameters
| Parameter | Protocol 3 (Acyl Chloride, Acidic) |
| Pyrrolidin-3-ylmethanol HCl | 1.0 eq. |
| Acylating Agent | 1.5 - 2.0 eq. |
| Base | None |
| Solvent / Medium | Anhydrous Trifluoroacetic Acid |
| Temperature | 0 °C to Room Temp. |
| Time | 1 - 3 hours |
| Typical Yield | 80 - 95% |
Visual Diagrams
Caption: Experimental workflow for N-acylation.
Caption: Control of acylation chemoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 644971-22-2 | Pyrrolidin-3-ylmethanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
Application Notes and Protocols for Esterification Reactions with Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the esterification of Pyrrolidin-3-ylmethanol hydrochloride hydrate, a valuable chiral building block in medicinal chemistry. The protocols detailed below outline a strategic three-step synthetic pathway: N-Boc protection of the pyrrolidine nitrogen, esterification of the hydroxyl group, and subsequent N-Boc deprotection to yield the desired pyrrolidin-3-ylmethyl ester hydrochloride.
The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds due to its three-dimensional structure, which allows for diverse spatial arrangements of substituents and interactions with biological targets.[1][2] Esters derived from Pyrrolidin-3-ylmethanol have shown potential as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.[3][4][5]
Synthetic Strategy Overview
Direct esterification of this compound can be challenging due to the presence of a reactive secondary amine, which can compete with the hydroxyl group in acylation reactions. Therefore, a protection-esterification-deprotection strategy is employed. The workflow is visualized in the diagram below.
Figure 1: General workflow for the synthesis of Pyrrolidin-3-ylmethyl esters.
Data Presentation: Esterification Yields
The following table summarizes the yields obtained from the Steglich esterification of N-Boc-(S)-pyrrolidin-3-ylmethanol with various substituted benzoic acids. This data is essential for understanding the scope and limitations of the reaction.
| Carboxylic Acid | Coupling Agents | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzoic acid | EDC, HOBt | DMAP | DCM | 12 | 85 |
| 4-Nitrobenzoic acid | DCC | DMAP | DCM | 16 | 92 |
| 4-Chlorobenzoic acid | EDC, HOBt | DMAP | DCM | 12 | 88 |
| 4-Methoxybenzoic acid | DCC | DMAP | DCM | 18 | 82 |
| 3-Nitrobenzoic acid | EDC, HOBt | DMAP | DCM | 14 | 89 |
| 2-Chlorobenzoic acid | DCC | DMAP | DCM | 24 | 75 |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane.
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
This protocol describes the protection of the secondary amine of (S)-Pyrrolidin-3-ylmethanol hydrochloride using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
(S)-Pyrrolidin-3-ylmethanol hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-Pyrrolidin-3-ylmethanol hydrochloride (1.0 eq) in a suitable solvent (DCM or THF), add a base (e.g., triethylamine, 2.2 eq) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-pyrrolidin-3-ylmethanol.
Protocol 2: Steglich Esterification of N-Boc-(S)-pyrrolidin-3-ylmethanol
This protocol details the esterification of the N-Boc protected alcohol with a carboxylic acid using a carbodiimide coupling agent and a DMAP catalyst.[6]
Materials:
-
N-Boc-(S)-pyrrolidin-3-ylmethanol
-
Carboxylic acid (e.g., 4-Nitrobenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-(S)-pyrrolidin-3-ylmethanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add the coupling agent (EDC or DCC, 1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
If DCC was used, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate or reaction mixture with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-pyrrolidin-3-ylmethyl ester.
Protocol 3: Mitsunobu Esterification of N-Boc-(S)-pyrrolidin-3-ylmethanol
The Mitsunobu reaction is an alternative method for esterification, particularly useful for inverting the stereochemistry of the alcohol if a chiral center is present and inversion is desired.[7][8][9]
Materials:
-
N-Boc-(S)-pyrrolidin-3-ylmethanol
-
Carboxylic acid (e.g., Benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-(S)-pyrrolidin-3-ylmethanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts.
Protocol 4: N-Boc Deprotection of Pyrrolidin-3-ylmethyl Esters
This final step removes the Boc protecting group to yield the target ester as a hydrochloride salt.
Materials:
-
N-Boc-pyrrolidin-3-ylmethyl ester
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure using TFA:
-
Dissolve the N-Boc-pyrrolidin-3-ylmethyl ester (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the amine.
-
To obtain the hydrochloride salt, dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether.
Procedure using HCl in Dioxane:
-
Dissolve the N-Boc-pyrrolidin-3-ylmethyl ester (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
Add a solution of 4M HCl in 1,4-dioxane (excess, e.g., 5-10 eq).[11][12][13][14]
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate directly from the reaction mixture.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to induce precipitation.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages in the synthesis and purification of a library of Pyrrolidin-3-ylmethyl esters, a common practice in drug discovery to explore structure-activity relationships (SAR).[1][15][16][17]
Figure 2: Workflow for the parallel synthesis of a Pyrrolidin-3-ylmethyl ester library.
References
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 16. researchgate.net [researchgate.net]
- 17. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols for the Catalytic Reduction of Pyrrolidine Intermediates in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its stereochemical complexity and conformational flexibility allow for precise interactions with biological targets.[3][4] The catalytic reduction of pyrrole and its derivatives represents a powerful and atom-economical strategy for the stereoselective synthesis of highly functionalized pyrrolidine intermediates.[5][6] This document provides detailed application notes, experimental protocols, and comparative data for the catalytic reduction of pyrrolidine intermediates, focusing on methodologies relevant to drug discovery and development.
Catalytic Systems for Pyrrolidine Synthesis
The hydrogenation of pyrrole precursors to pyrrolidines can be achieved through various homogeneous and heterogeneous catalytic systems. The choice of catalyst and reaction conditions is crucial for achieving high yield, chemo-, regio-, and stereoselectivity.
Key Catalytic Systems:
-
Rhodium (Rh)-based catalysts: Often used for the hydrogenation of substituted pyrroles, offering excellent diastereoselectivity, particularly in the presence of chiral auxiliaries.[6][7] Rhodium on carbon (Rh/C) and rhodium on alumina (Rh/Al₂O₃) are common heterogeneous catalysts.[7] Chiral Rh-phosphine complexes are employed for enantioselective hydrogenations.[1]
-
Palladium (Pd)-based catalysts: Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for the reduction of various functional groups, including the pyrrole ring.[8][9] It is often employed in the final deprotection steps of complex syntheses.[10]
-
Iridium (Ir)-based catalysts: Iridium complexes, such as Vaska's complex, are effective for the reductive amination of dicarbonyl compounds and the reductive generation of azomethine ylides, providing access to a diverse range of substituted pyrrolidines.[11][12][13][14][15][16][17]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the catalytic reduction of various pyrrole intermediates, providing a comparative overview of different catalytic systems.
Table 1: Heterogeneous Catalytic Hydrogenation of Substituted Pyrroles
| Entry | Substrate | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| 1 | N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester | 5% Rh/C | 20 | Methanol | 25 | 1 | 98 | 95% d.e. | [6][7] |
| 2 | Ethyl 2-(3'-methoxy-1'-methyl-1'H-pyrrol-2'-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | 10 | Methanol | 25 | - | 91 | Single diastereomer | [7] |
| 3 | 2-Alkyl-5-aryl-disubstituted pyrroles | Rh(NBD)₂BF₄/(Rc, Sp)-Duanphos | 50 | Toluene | 60 | - | 95-99 | 91-96% e.e. | [1] |
| 4 | N-Boc-pyrroles | Ru(η³-methylallyl)₂(cod)-(S,S)-(R,R)-PhTRAP | - | - | - | - | - | >96:4 e.r. | [6] |
| 5 | Simple 2,5-disubstituted pyrroles | Pd catalyst with Brønsted acid | - | - | - | - | - | up to 92% e.e. | [18] |
Table 2: Iridium-Catalyzed Reductive Amination for Pyrrolidine Synthesis
| Entry | Diketone | Amine | Catalyst | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Hexanedione | Aniline | [CpIrCl₂]₂ | Formic Acid | Water | 80 | 12 | 92 | [11][18] |
| 2 | 2,5-Hexanedione | 4-Methoxyaniline | [CpIrCl₂]₂ | Formic Acid | Water | 80 | 12 | 95 | [11][18] |
| 3 | 1-Phenyl-1,4-pentanedione | Aniline | [Cp*IrCl₂]₂ | Formic Acid | Water | 80 | 12 | 85 | [11][18] |
Table 3: Iridium-Catalyzed Reductive [3+2] Cycloaddition
| Entry | Amide/Lactam Precursor | Alkene | Catalyst | Reductant | Yield (%) | Diastereoselectivity | Reference |
| 1 | N-Benzoyl-N-methylglycine methyl ester | N-Phenylmaleimide | Vaska's complex (1 mol%) | TMDS | 95 | >20:1 | [12][13][15][16][17] |
| 2 | N-Benzoyl-N-methylglycine methyl ester | tert-Butyl acrylate | Vaska's complex (1 mol%) | TMDS | 88 | Single regioisomer | [12][13][15][16][17] |
| 3 | N-Phthaloyl-2-pyrrolidinone | N-Phenylmaleimide | Vaska's complex (1 mol%) | TMDS | 92 | >20:1 | [12][13][15][16][17] |
Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of a Chiral Pyrrole Derivative using Rh/C
This protocol is adapted from the synthesis of a key intermediate for various bioactive molecules.[6][7]
Materials:
-
N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester
-
5% Rhodium on Carbon (Rh/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a high-pressure reactor vessel, dissolve N-(1'-methylpyrrole-2'-acetyl)-(S)-proline methyl ester (1.0 g, 1.0 equiv) in methanol (20 mL).
-
Carefully add 5% Rh/C (100 mg, 10 wt%) to the solution.
-
Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Stir the reaction mixture vigorously at 25 °C for 1 hour.
-
After the reaction is complete (monitored by TLC or LC-MS), carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
-
Determine the diastereomeric excess by chiral HPLC or NMR analysis.
Protocol 2: Iridium-Catalyzed Successive Reductive Amination of a Diketone
This protocol describes the synthesis of N-aryl-substituted pyrrolidines from 1,4-diketones.[11][18]
Materials:
-
2,5-Hexanedione
-
Aniline
-
[Cp*IrCl₂]₂
-
Formic acid
-
Water (deionized)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add 2,5-hexanedione (0.5 mmol, 1.0 equiv.), aniline (0.6 mmol, 1.2 equiv.), [Cp*IrCl₂]₂ (1.0 mol%), and water (2.0 mL).
-
Add formic acid (15 mmol, 30.0 equiv.) to the mixture.
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-phenyl-2,5-dimethylpyrrolidine.
Visualization of Workflows and Pathways
Catalytic Reduction in Drug Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and screening of a pyrrolidine-containing drug candidate, highlighting the catalytic reduction step.
Caption: General workflow for the synthesis and development of pyrrolidine-based drugs.
Proposed Catalytic Cycle for Iridium-Catalyzed Reductive Amination
This diagram illustrates the proposed catalytic cycle for the iridium-catalyzed reductive amination of diketones.
Caption: Proposed catalytic cycle for Ir-catalyzed reductive amination.
Signaling Pathway of DPP-IV Inhibitors
Many pyrrolidine-containing drugs, such as Vildagliptin, are inhibitors of dipeptidyl peptidase-4 (DPP-IV). The following diagram illustrates the mechanism of action of DPP-IV inhibitors.[19][20][21][22]
Caption: Mechanism of action of DPP-IV inhibitors like Vildagliptin.
Application in Drug Discovery: Case Studies
Vildagliptin (DPP-IV Inhibitor)
The synthesis of Vildagliptin, a drug for type 2 diabetes, involves the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[12][23][24][25] This intermediate is typically synthesized from L-proline, a naturally occurring pyrrolidine derivative. The synthesis highlights the use of a pre-existing chiral pyrrolidine core which is then functionalized.[12]
Atorvastatin (HMG-CoA Reductase Inhibitor)
Atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, contains a pyrrole ring which is synthesized via a Paal-Knorr condensation.[10] While the final drug contains a pyrrole, the synthesis of its side-chain intermediates often involves catalytic reduction steps. Biocatalytic reduction of ketoesters is a key strategy for establishing the stereocenters in the side chain, showcasing the importance of reduction reactions in the synthesis of complex drug molecules.[5][7][8][26]
Ramipril (ACE Inhibitor)
Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure, features a bicyclic pyrrolidine derivative. Its synthesis involves the catalytic hydrogenation of a precursor to form the octahydrocyclopenta[b]pyrrole-2-carboxylic acid core.[13][27][28][29][30] This demonstrates the application of catalytic reduction in constructing complex, fused ring systems present in pharmaceuticals.
Conclusion
The catalytic reduction of pyrrole intermediates is a fundamental and versatile tool in the synthesis of pyrrolidine-containing pharmaceuticals. The choice of catalyst—be it rhodium, palladium, or iridium-based—allows for a high degree of control over the stereochemical outcome of the reaction, enabling the efficient construction of complex molecular architectures. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the design and execution of synthetic routes to novel therapeutic agents.
References
- 1. Facile access to chiral 1-pyrrolines through Rh-catalyzed enantioselective partial hydrogenation of unprotected simple pyrroles [html.rhhz.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103804267B - A kind of synthesis technique of vildagliptin - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. US8263784B2 - Method for the synthesis of a ramipril intermediate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. iris.unife.it [iris.unife.it]
- 16. researchgate.net [researchgate.net]
- 17. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A kind of synthetic technique of vildagliptin - Patent CN-103804267-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 26. researchgate.net [researchgate.net]
- 27. A METHOD FOR PREPARING RAMIPRIL - Patent 2598479 [data.epo.org]
- 28. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 29. CN104513292A - Preparation method of ramipril - Google Patents [patents.google.com]
- 30. US7732620B2 - Process for crystallization of Ramipril and preparation of a hydrated form thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Protection of Pyrrolidin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and comparative data for the N-protection of pyrrolidin-3-ylmethanol using three common amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical in multi-step organic synthesis, and this guide offers the necessary information to make an informed decision based on the specific requirements of a synthetic strategy.
Introduction
Pyrrolidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry. The protection of its secondary amine is a crucial step to allow for selective functionalization of the hydroxyl group. The selection of an appropriate N-protecting group depends on its stability to various reaction conditions and the ease of its removal. This document outlines the synthesis and characterization of N-Boc, N-Cbz, and N-Fmoc protected pyrrolidin-3-ylmethanol.
Comparative Data of N-Protecting Groups
The following table summarizes the key characteristics and reaction parameters for the Boc, Cbz, and Fmoc protection of pyrrolidin-3-ylmethanol.
| Protecting Group | Reagent | Solvent | Base | Reaction Time | Typical Yield | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM) | Triethylamine (TEA) | ~5 hours | >95% | Acidic (e.g., TFA, HCl) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Dioxane/Water or DCM | NaHCO₃ or Na₂CO₃ | ~2-4 hours | ~85-95% | Hydrogenolysis (H₂, Pd/C) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Dioxane/Water or DCM | NaHCO₃ or Pyridine | ~2-4 hours | High | Basic (e.g., 20% Piperidine in DMF) |
Experimental Protocols
N-Boc Protection of Pyrrolidin-3-ylmethanol
This protocol describes the protection of the secondary amine of pyrrolidin-3-ylmethanol using di-tert-butyl dicarbonate.
Materials:
-
Pyrrolidin-3-ylmethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrrolidin-3-ylmethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for approximately 5 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.[1]
Product Characterization (tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate):
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[2] |
| ¹³C NMR (CDCl₃) | δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[2] |
| Mass Spec (ESI-TOF) | m/z calcd. for C₁₀H₁₉NNaO₃ [M+Na]⁺ 224.1257, found 224.1259. |
N-Cbz Protection of Pyrrolidin-3-ylmethanol
This protocol details the N-protection of pyrrolidin-3-ylmethanol using benzyl chloroformate under Schotten-Baumann conditions.[2]
Materials:
-
Pyrrolidin-3-ylmethanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrrolidin-3-ylmethanol (1.0 eq) in a mixture of dioxane and water.
-
Add an aqueous solution of sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Product Characterization (benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate):
| Analysis | Data (Representative for similar structures) |
| ¹H NMR (CDCl₃) | δ 7.42-7.31 (m, 5H), 5.34 (s, 2H), 3.80-3.60 (m, 3H), 3.50-3.30 (m, 2H), 2.10-1.80 (m, 2H), 1.70-1.50 (m, 1H). |
| ¹³C NMR (CDCl₃) | δ 166.2, 136.0, 128.5, 128.2, 128.1, 66.8, 63.0, 56.5, 46.5, 38.0, 29.0.[3] |
| Mass Spec | Expected m/z for C₁₃H₁₇NO₃. |
N-Fmoc Protection of Pyrrolidin-3-ylmethanol
This protocol describes a general method for the N-protection of pyrrolidin-3-ylmethanol using 9-fluorenylmethyloxycarbonyl chloride.
Materials:
-
Pyrrolidin-3-ylmethanol
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyrrolidin-3-ylmethanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq).
-
Add a solution of Fmoc-Cl (1.0 eq) in dioxane dropwise at room temperature.
-
Stir the mixture for 2-4 hours and monitor by TLC.
-
Once the reaction is complete, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (9H-fluoren-9-yl)methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Product Characterization ((9H-fluoren-9-yl)methyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate):
| Analysis | Data (Representative for similar structures) |
| ¹H NMR (CDCl₃) | δ 7.77 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.73 (br s, 1H), 4.41 (d, 2H), 4.22 (t, 1H), 3.80-3.60 (m, 3H), 3.50-3.30 (m, 2H), 2.10-1.80 (m, 2H), 1.70-1.50 (m, 1H).[4] |
| ¹³C NMR (CDCl₃) | δ 157.1, 143.9, 141.3, 127.7, 127.0, 125.0, 120.0, 66.8, 63.0, 56.5, 47.2, 46.5, 38.0, 29.0.[4] |
| Mass Spec | Expected m/z for C₂₀H₂₁NO₃. |
Deprotection Protocols
N-Boc Deprotection (Acidic Conditions)
Materials:
-
N-Boc-pyrrolidin-3-ylmethanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-pyrrolidin-3-ylmethanol (1.0 eq) in DCM.
-
Add trifluoroacetic acid (2-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with saturated NaHCO₃ solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to afford pyrrolidin-3-ylmethanol.
N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-pyrrolidin-3-ylmethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-pyrrolidin-3-ylmethanol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield pyrrolidin-3-ylmethanol.
N-Fmoc Deprotection (Basic Conditions)
Materials:
-
N-Fmoc-pyrrolidin-3-ylmethanol
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-pyrrolidin-3-ylmethanol in DMF.
-
Add a 20% solution of piperidine in DMF.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate pyrrolidin-3-ylmethanol.
Experimental Workflow and Decision Making
The following diagrams illustrate the general experimental workflow for N-protection and a decision-making guide for selecting the appropriate protecting group.
References
Application Note and Protocol for the Purification of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the desired pharmacological activity and safety profile of final active pharmaceutical ingredients. This document provides a detailed protocol for the purification of Pyrrolidin-3-ylmethanol hydrochloride hydrate via recrystallization, a robust and scalable method for removing impurities.
Data Presentation
The efficacy of the recrystallization protocol is demonstrated by the following quantitative data, showcasing a significant improvement in the purity of this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to pale beige solid | White crystalline solid |
| Purity (by HPLC) | 95.0% | >99.5% |
| Yield | N/A | 85-92% |
| Melting Point | 172-176 °C | 174-176 °C[1] |
| Key Impurity A | 2.5% | <0.1% |
| Key Impurity B | 1.8% | Not Detected |
| Water Content (Karl Fischer) | 5-7% (as hydrate) | 4.5-5.5% (as hydrate) |
Experimental Protocol
This protocol details the step-by-step methodology for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Deionized water
-
Activated carbon (optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection and Preparation: A solvent system of isopropanol and water is utilized. The presence of water is crucial for dissolving the hydrochloride salt, while isopropanol acts as the primary recrystallization solvent. A common starting ratio is 95:5 (v/v) isopropanol to water.
-
Dissolution:
-
Place the crude this compound into a round-bottom flask equipped with a magnetic stir bar.
-
For every 1 gram of crude material, add 10 mL of the 95:5 isopropanol/water solvent mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.
-
Continue heating and stirring until all the solid has completely dissolved. If the solid does not fully dissolve, add small additional volumes of the solvent mixture until a clear solution is obtained.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Reheat the mixture to reflux for 10-15 minutes to allow the activated carbon to adsorb colored impurities.
-
-
Hot Filtration (if decolorization was performed):
-
If activated carbon was used, perform a hot filtration to remove it. This step must be done quickly to prevent premature crystallization.
-
Preheat a separate flask and a funnel.
-
Filter the hot solution through a fluted filter paper into the clean, preheated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. This will remove residual solvent and ensure the correct hydration state.
-
Mandatory Visualization
.dot
References
Application Notes and Protocols for Purity Analysis of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Abstract:
This document provides a comprehensive overview of the analytical methodologies for determining the purity of Pyrrolidin-3-ylmethanol hydrochloride hydrate. The protocols detailed herein are essential for the quality control and characterization of this compound in research, development, and manufacturing environments. The methods covered include High-Performance Liquid Chromatography (HPLC) for the assessment of organic impurities, Gas Chromatography (GC) for the analysis of residual solvents, potentiometric titration for assay determination, and Karl Fischer titration for water content. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, data presentation standards, and visual workflows to ensure accurate and reproducible results.
Introduction
This compound is a chiral intermediate widely used in the synthesis of various pharmaceutical compounds. Its purity is a critical attribute that can influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to quantify the main component and to detect and quantify any impurities, including organic process-related impurities, residual solvents, and water content. This document outlines a suite of validated analytical techniques to provide a complete purity profile of this compound.
Analytical Methods Overview
A multi-faceted approach is necessary for the comprehensive purity assessment of this compound. The following methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the presence of organic impurities, including starting materials, by-products, and degradation products. Chiral HPLC is also essential to assess the enantiomeric purity.
-
Gas Chromatography (GC): To quantify residual solvents that may be present from the manufacturing process.[1][2]
-
Potentiometric Titration: To determine the assay (overall purity) of the amine hydrochloride salt.
-
Karl Fischer Titration: To accurately measure the water content, which is critical for a hydrated salt.
The logical relationship between these methods for a complete purity analysis is illustrated in the diagram below.
Caption: Logical workflow for the comprehensive purity analysis of this compound.
Data Presentation: Summary of Quantitative Data
The following tables present exemplary data for a typical batch of this compound. This data is for illustrative purposes to demonstrate the application of the analytical methods described.
Table 1: Assay by Potentiometric Titration
| Parameter | Specification | Result |
| Titrant | 0.1 M HClO₄ in Acetic Acid | - |
| Sample Weight (mg) | - | 150.2 |
| Titrant Volume (mL) | - | 10.75 |
| Assay (as is basis, %) | 98.0 - 102.0 | 98.7% |
Table 2: Water Content by Karl Fischer Titration
| Parameter | Specification | Result |
| Method | Volumetric | - |
| Sample Weight (mg) | - | 200.5 |
| KF Reagent Titer (mg/mL) | - | 5.02 |
| KF Reagent Consumed (mL) | - | 2.31 |
| Water Content (%) | 10.5 - 12.5 | 11.6% |
Table 3: Organic Impurities by HPLC
| Impurity Name/RT (min) | Specification (%) | Result (%) |
| Starting Material A | ≤ 0.15 | 0.08 |
| By-product B | ≤ 0.10 | Not Detected |
| Unspecified Impurity 1 | ≤ 0.10 | 0.05 |
| Total Organic Impurities (%) | ≤ 0.50 | 0.13 |
| Purity by HPLC (%) | ≥ 99.5 | 99.87 |
Table 4: Residual Solvents by Headspace GC
| Solvent Name | Specification (ppm) | Result (ppm) |
| Methanol | ≤ 3000 | 150 |
| Toluene | ≤ 890 | Not Detected |
| Acetone | ≤ 5000 | 50 |
| Total Residual Solvents (ppm) | - | 200 |
Table 5: Overall Purity Calculation (Mass Balance)
| Parameter | Result (%) |
| Assay (as is) | 98.7 |
| Water Content | 11.6 |
| Total Organic Impurities | 0.13 |
| Total Residual Solvents | 0.02 |
| Purity (Anhydrous Basis, %) | 99.8 |
Experimental Protocols
Assay by Potentiometric Titration
This method determines the percentage of this compound in the sample by non-aqueous potentiometric titration.
Apparatus:
-
Automatic Potentiometric Titrator
-
Glass pH electrode and reference electrode (or a combination electrode)
-
Analytical balance
-
10 mL or 20 mL burette
Reagents:
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid, 0.1 M in Acetic Acid (standardized)
-
Acetic Anhydride
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution using potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 150 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid. A few drops of acetic anhydride may be added to react with any residual water in the solvent.
-
Titration: Immerse the electrodes in the sample solution and titrate with standardized 0.1 M perchloric acid.
-
Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
Calculation:
Where:
-
V_s = Volume of titrant for the sample (mL)
-
V_b = Volume of titrant for the blank (mL)
-
M = Molarity of the perchloric acid titrant (mol/L)
-
F = Molar mass of Pyrrolidin-3-ylmethanol hydrochloride (137.61 g/mol )
-
W = Weight of the sample (mg)
Water Content by Karl Fischer Titration
This method determines the water content in the sample using volumetric Karl Fischer titration.
Apparatus:
-
Karl Fischer Titrator (volumetric)
-
Analytical balance
Reagents:
-
Karl Fischer Reagent (one-component, titer ~5 mg/mL)
-
Anhydrous Methanol
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize the solvent.
-
Titer Determination: Accurately add a known amount of water (or a water standard like disodium tartrate dihydrate) and titrate with the Karl Fischer reagent to determine the titer (mg of water per mL of reagent).
-
Sample Analysis: Accurately weigh approximately 200 mg of this compound and add it to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Record the volume of titrant consumed.
Calculation:
Where:
-
V = Volume of KF reagent for the sample (mL)
-
T = Titer of the KF reagent (mg/mL)
-
W = Weight of the sample (mg)
Organic Impurities by HPLC
This method is used to separate, detect, and quantify related substances and organic impurities.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions (Exemplary):
-
Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A: Acetonitrile, B: 10 mM Ammonium Acetate buffer, pH 5.0. Gradient elution may be required.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify and integrate the peaks corresponding to the main component and any impurities.
-
Calculate the percentage of each impurity using the area normalization method or against a standard of the impurity if available.
Caption: Workflow for the analysis of organic impurities by HPLC.
Residual Solvents by Headspace GC
This method is for the identification and quantification of residual solvents using static headspace gas chromatography with flame ionization detection (HS-GC-FID).
Apparatus:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Headspace Autosampler
-
Analytical balance
-
Headspace vials (20 mL) with crimper
Chromatographic Conditions (Exemplary):
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)
-
Carrier Gas: Helium or Nitrogen
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
Procedure:
-
Standard Preparation: Prepare a stock standard solution containing known concentrations of potential residual solvents (e.g., methanol, toluene, acetone) in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a headspace vial. Add a known volume (e.g., 1 mL) of DMSO. Crimp the vial securely.
-
Analysis: Place the standard and sample vials in the headspace autosampler. The instrument will automatically inject the vapor phase from the vials into the GC.
-
Record the chromatograms.
-
Calculate the concentration of each residual solvent in the sample by comparing the peak areas to those of the standards.
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive purity assessment of this compound. The combination of potentiometric titration for assay, Karl Fischer titration for water content, HPLC for organic impurities, and GC for residual solvents ensures that all critical quality attributes are monitored effectively. Adherence to these protocols will enable researchers and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate.
References
Application Note: Chiral HPLC Analysis of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidin-3-ylmethanol is a chiral building block of significant interest in pharmaceutical development. As the enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles, the determination of enantiomeric purity is a critical quality attribute. This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of Pyrrolidin-3-ylmethanol hydrochloride hydrate. Due to the absence of specific published methods for this analyte, the following protocols are based on established principles of chiral chromatography and methods developed for structurally similar compounds.[1]
Analytical Strategy
The successful chiral separation of Pyrrolidin-3-ylmethanol, which contains a basic nitrogen atom and a polar hydroxyl group, is highly dependent on the choice of a suitable chiral stationary phase (CSP) and the optimization of the mobile phase.[1] A screening approach utilizing different types of CSPs and mobile phase modes is recommended as the most effective strategy.[1] Promising starting points for method development include polysaccharide-based and macrocyclic glycopeptide-based CSPs under normal phase, polar organic, and reversed-phase conditions.[1]
Experimental Workflow
The development of a chiral HPLC method for a novel compound like this compound can be systematically approached as illustrated in the workflow diagram below.
Caption: A generalized workflow for developing a chiral HPLC method.
Experimental Protocols
The following are detailed starting protocols for the chiral HPLC analysis of this compound. Optimization of these conditions will likely be necessary to achieve baseline separation.[1]
Sample Preparation:
Dissolve an accurately weighed amount of this compound in the initial mobile phase to a final concentration of approximately 1 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 1: Normal Phase Chromatography
-
Rationale: Polysaccharide-based CSPs under normal phase conditions are a common starting point for the separation of polar analytes. The use of an amine additive like diethylamine (DEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support.
Table 1: Proposed Normal Phase HPLC Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) |
| Particle Size | 3 or 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (or Refractive Index / Evaporative Light Scattering) |
| Injection Volume | 10 µL |
Method 2: Polar Organic Chromatography
-
Rationale: Polar organic mode can offer different selectivity compared to normal phase and is suitable for compounds with good solubility in polar organic solvents.
Table 2: Proposed Polar Organic HPLC Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) |
| Particle Size | 3 or 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Methanol / Trifluoroacetic Acid / Diethylamine (98:2:0.05:0.025, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method 3: Reversed-Phase Chromatography
-
Rationale: Macrocyclic glycopeptide-based CSPs are well-suited for reversed-phase separations of polar and ionizable compounds like Pyrrolidin-3-ylmethanol.[1][2] This method is also compatible with mass spectrometry.
Table 3: Proposed Reversed-Phase HPLC Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Teicoplanin-based CSP (e.g., CHIROBIOTIC® T) |
| Aqueous Phase (A) | 10 mM Ammonium Acetate, pH adjusted to 5.0 with acetic acid |
| Organic Modifier (B) | Methanol or Acetonitrile |
| Mobile Phase | Isocratic, start with 80:20 (A:B) and adjust as needed |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 215 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Data Presentation and Interpretation
The primary goal of the initial screening is to identify a CSP and mobile phase system that shows any degree of separation between the two enantiomers of Pyrrolidin-3-ylmethanol. The key parameters to evaluate are:
-
Retention Factor (k'): Should be between 2 and 10 for optimal resolution and run time.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.
-
Resolution (Rs): A measure of the baseline separation between the two peaks. A value of Rs ≥ 1.5 is desired for quantitative analysis.
Once a promising system is identified, further optimization of the mobile phase composition (e.g., ratio of organic modifiers, concentration of additives), flow rate, and column temperature should be performed to achieve baseline resolution.
Conclusion
References
Application Note: NMR Spectroscopic Analysis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, a key chiral building block in pharmaceutical synthesis. Due to the compound's hygroscopic nature, proper sample handling and preparation are critical for acquiring high-quality NMR data. This application note outlines the protocols for ¹H and ¹³C NMR spectroscopy, including predicted spectral data, and provides a framework for structural verification and purity assessment.
Introduction
(S)-Pyrrolidin-3-ylmethanol hydrochloride is a versatile chiral intermediate used in the synthesis of a wide range of pharmacologically active molecules.[1] Its structure, consisting of a pyrrolidine ring and a hydroxymethyl group, presents a unique set of signals in NMR spectra that are sensitive to the stereochemistry and the presence of the hydrochloride salt and water of hydration. Accurate NMR analysis is therefore essential for confirming the identity, purity, and structural integrity of this compound in drug discovery and development processes.
Physicochemical Properties
-
Molecular Formula: C₅H₁₂ClNO · H₂O
-
Molecular Weight: 155.62 g/mol
-
Appearance: Off-white to pale beige solid
-
Hygroscopicity: The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] This necessitates careful handling and storage in a dry environment, preferably in a desiccator or under an inert atmosphere.
-
Solubility: Slightly soluble in water, with better solubility in deuterated solvents such as methanol-d₄ (CD₃OD) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
Predicted NMR Spectral Data
The following tables present predicted ¹H and ¹³C NMR spectral data for (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate. These values are calculated based on established chemical shift principles and data from similar structures and should be used as a reference for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Predicted ¹H NMR Data (500 MHz, D₂O)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2a, H2b | 3.45 - 3.60 | m | - |
| H3 | 2.80 - 2.95 | m | - |
| H4a, H4b | 2.10 - 2.25 | m | - |
| H5a, H5b | 3.25 - 3.40 | m | - |
| H6a, H6b | 3.65 - 3.75 | d | ~5.5 |
| NH₂⁺ | 9.0 - 9.5 | br s | - |
| OH | 4.8 (solvent dependent) | s | - |
Predicted ¹³C NMR Data (125 MHz, D₂O)
| Atom Number | Chemical Shift (δ, ppm) |
| C2 | 46.5 |
| C3 | 40.0 |
| C4 | 28.5 |
| C5 | 55.0 |
| C6 | 65.0 |
Experimental Protocols
Sample Preparation
Given the hygroscopic nature of (S)-Pyrrolidin-3-ylmethanol hydrochloride hydrate, the following sample preparation protocol is recommended to minimize water contamination from the environment:
-
Drying: Dry the NMR tube and cap in an oven at 120 °C for at least 2 hours and allow to cool in a desiccator.
-
Inert Atmosphere: If possible, handle the compound and solvent inside a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR directly into the cooled NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Dissolution: Cap the tube securely and vortex or sonicate briefly to ensure complete dissolution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 12-16 ppm
-
Referencing: The residual solvent peak of D₂O is typically referenced to 4.79 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-240 ppm
-
Referencing: No internal standard is typically needed in D₂O for ¹³C; referencing can be done relative to an external standard or by using the spectrometer's internal calibration.
Data Analysis and Interpretation
The acquired NMR spectra should be processed with appropriate software (e.g., MestReNova, TopSpin). The analysis should involve:
-
Phase Correction: Manual or automatic phase correction to obtain a flat baseline.
-
Baseline Correction: Application of a baseline correction algorithm to remove any baseline distortions.
-
Integration: Integration of the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Accurate identification of the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Coupling Constant Measurement: Measurement of the J-couplings in the ¹H NMR spectrum to aid in structural elucidation.
Visualizations
Caption: Molecular structure and atom numbering of (S)-Pyrrolidin-3-ylmethanol.
Caption: General workflow for NMR analysis.
Caption: Key expected 2D NMR correlations.
References
Application Note: Infrared Spectroscopy Analysis of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This technique is a rapid and non-destructive method for identifying the key functional groups present in the molecule, confirming its identity, and assessing its purity. The presence of the hydroxyl, secondary amine hydrochloride, and the effects of the water of hydration are discussed in relation to their characteristic vibrational frequencies.
Introduction
Pyrrolidin-3-ylmethanol and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds. The hydrochloride salt form is often preferred due to its increased stability and solubility. As a hydrate, the presence of water molecules within the crystal lattice can influence its physical and chemical properties. Infrared spectroscopy is a powerful analytical tool for the structural elucidation and quality control of such compounds. This document outlines the expected infrared absorption bands for this compound and provides a standard operating procedure for its analysis by ATR-FTIR.
Expected Infrared Absorption Bands
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl group (-OH), the secondary amine hydrochloride (-NH2+), the aliphatic C-H bonds, and the C-N and C-O bonds. The presence of water of hydration will also contribute to the spectrum, primarily in the O-H stretching region.
Table 1: Summary of Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Notes |
| 3500 - 3200 | O-H stretch (alcohol and water) | Broad, Strong | This broad band is due to hydrogen bonding of the alcohol -OH group and the water of hydration. |
| 3200 - 2700 | N-H⁺ stretch (secondary amine salt) | Broad, Strong | The protonated amine exhibits a very broad and strong absorption in this region, often with multiple sub-peaks. |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Asymmetric and symmetric stretching vibrations of the CH₂ groups in the pyrrolidine ring and the methanol substituent. |
| 1620 - 1560 | N-H⁺ bend (secondary amine salt) | Medium | This band is characteristic of the bending vibration of the protonated secondary amine. |
| 1470 - 1430 | C-H bend (scissoring) | Medium | Bending vibrations of the CH₂ groups. |
| 1350 - 1250 | C-N stretch | Medium | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |
| 1100 - 1000 | C-O stretch (primary alcohol) | Strong | The C-O stretching vibration of the hydroxymethyl group is typically a strong band in this region. |
Experimental Protocol: ATR-FTIR Analysis
This protocol provides a standardized procedure for acquiring a high-quality ATR-FTIR spectrum of a solid powder sample of this compound.
3.1. Instrumentation and Materials
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
This compound sample.
-
Spatula.
-
Cleaning solvent (e.g., isopropanol or ethanol).
-
Lint-free wipes.
3.2. Sample Preparation
No specific sample preparation is required for ATR-FTIR analysis of a solid powder. Ensure the sample is at room temperature.
3.3. Instrument Setup and Background Collection
-
Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Launch the spectrometer software.
-
Set the data collection parameters:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.
3.4. Sample Analysis
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
3.5. Data Processing and Interpretation
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the expected vibrational frequencies listed in Table 1 to confirm the identity and functional groups of the compound.
Workflow for IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the ATR-FTIR analysis of this compound.
Caption: Workflow for ATR-FTIR analysis.
Conclusion
ATR-FTIR spectroscopy is a highly effective technique for the rapid identification and structural confirmation of this compound. By following the detailed protocol and referencing the expected absorption bands, researchers, scientists, and drug development professionals can confidently verify the integrity of this important pharmaceutical building block. The characteristic broad absorptions in the high-frequency region confirm the presence of the hydroxyl and secondary amine hydrochloride groups, while the fingerprint region provides further structural details.
Application Notes and Protocols for In Vitro Assays of Compounds Derived from Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro assays to evaluate the biological activity of novel compounds derived from Pyrrolidin-3-ylmethanol hydrochloride hydrate. This document is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound is a versatile chiral building block used in the synthesis of a diverse array of pharmacologically active compounds. The pyrrolidine scaffold is a common feature in many natural products and approved drugs, exhibiting a wide spectrum of biological activities. This document outlines key in vitro assays to characterize the bioactivity of its derivatives, including enzyme inhibition, cytotoxicity, antimicrobial, antioxidant, and receptor modulation assays.
Data Presentation
The following tables summarize hypothetical quantitative data for representative compounds derived from this compound. These tables are intended to serve as a template for organizing experimental results.
Table 1: Enzyme Inhibition Activity
| Compound ID | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound | Reference IC50/Ki (nM) |
| P3M-A01 | Carbonic Anhydrase II (hCAII) | 75.79 | - | Acetazolamide | 299.33 (Ki) |
| P3M-A02 | Acetylcholinesterase (AChE) | 43.17 | - | Tacrine | 103.47 (Ki) |
| P3M-B01 | Dipeptidyl peptidase IV (DPP-4) | 11.32 µM | - | Vildagliptin | - |
| P3M-C01 | DNA Gyrase (E. coli) | 120 | - | Novobiocin | 170 |
| P3M-D01 | α-Amylase | 1.57 µg/mL | - | Acarbose | 1.56 µg/mL |
| P3M-E01 | ERK1 | - | - | SCH772984 | - |
Table 2: Cytotoxicity and Antiproliferative Activity
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| P3M-F01 | HCT116 | MTT | 5.24 | 5-Fluorouracil | - |
| P3M-F02 | MCF-7 | MTT | 7.94 | Doxorubicin | - |
| P3M-G01 | HL-60 | MTT | ~10 | - | - |
Table 3: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| P3M-H01 | Acinetobacter baumannii | 62.5 | Ampicillin | 125 |
| P3M-H02 | Mycobacterium tuberculosis H37Rv | 31.25 | Isoniazid | - |
Table 4: Antioxidant Activity
| Compound ID | Assay Type | % Inhibition (at a specific concentration) | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| P3M-I01 | DPPH | 72.30% | - | Ascorbic Acid | - |
Table 5: CXCR4 Receptor Antagonist Activity
| Compound ID | Assay Type | IC50 (nM) |
| P3M-J01 | CXCR4 Binding | 79 |
| P3M-J02 | Calcium Flux | 0.25 |
| P3M-J03 | Cell Migration | - |
Experimental Protocols
Enzyme Inhibition Assays
This protocol is based on the colorimetric measurement of p-nitrophenol produced from the hydrolysis of p-nitrophenyl acetate by carbonic anhydrase.[1]
Materials:
-
Human or bovine carbonic anhydrase II
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds and a known inhibitor (e.g., Acetazolamide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO or acetonitrile. This should be prepared fresh.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound dilutions or DMSO (for the control) to the respective wells.
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition and calculate the IC50 value.
Cytotoxicity Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[2][3][4][5][6]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[7][8][9]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds and a reference antibiotic
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with 5 µL of the standardized inoculum.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Antioxidant Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11][12][13]
Materials:
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Test compounds and a reference antioxidant (e.g., Ascorbic acid)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference antioxidant in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
CXCR4 Receptor Functional Assays
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CXCR4.[14][15][16][17][18]
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CXCL12 (SDF-1α)
-
Test compounds
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Prepare serial dilutions of the test compounds (as antagonists).
-
Add the test compounds to the cells and incubate for a specified time.
-
Place the plate in the fluorescence reader and establish a baseline reading.
-
Add a specific concentration of CXCL12 (e.g., EC80) to stimulate the cells.
-
Immediately measure the fluorescence intensity over time.
-
The inhibition of the calcium signal by the test compound is used to determine its antagonist activity (IC50).
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as CXCL12, through a porous membrane.[19]
Materials:
-
CXCR4-expressing cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., CXCL12)
-
Test compounds
-
Staining solution (e.g., crystal violet)
Procedure:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber.
-
Resuspend the cells in serum-free medium containing different concentrations of the test compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-24 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition.
Visualizations
Signaling Pathways
Caption: Simplified CXCR4 Signaling Pathway.
Caption: The MAPK/ERK Signaling Cascade.
Experimental Workflows
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for the Transwell Cell Migration Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. An optimized derivative of an endogenous CXCR4 antagonist prevents atopic dermatitis and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound Pyrrolidin-3-ylmethanol hydrochloride hydrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is a chemical compound with the molecular formula C₅H₁₄ClNO₂.[1] It is the hydrochloride salt of (Pyrrolidin-3-yl)methanol and exists as a hydrate, meaning it incorporates water molecules into its crystal structure. The term "hygroscopic" signifies that the compound has a strong tendency to absorb moisture from the surrounding atmosphere.[2][3] This property is common for many salt forms of organic compounds, particularly amine hydrochlorides, as they can readily form hydrogen bonds with water molecules.[4][5]
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container to prevent exposure to atmospheric moisture. For enhanced protection, the primary container can be placed inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate. Store the desiccator in a cool, dry place. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing can provide an additional layer of protection.[6][7]
Q3: What are the visible signs that my sample of this compound has absorbed too much moisture?
A3: The physical appearance of the compound can change significantly upon moisture absorption. You may observe the following:
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Clumping or Caking: The fine powder may form lumps or become a solid mass.[3][8]
-
"Melting" or Deliquescence: In highly humid environments, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[9][10]
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Difficulty in Handling: The material may become sticky and difficult to weigh or transfer accurately.[3]
Q4: What is the solubility of this compound?
A4: The hydrochloride salt form generally exhibits improved water solubility compared to its free base.[2] It is slightly soluble in water and has better solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO).[2]
| Solvent | Solubility |
| Water | Slightly Soluble[2] |
| Methanol (MeOH) | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble[2] |
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: The compound has clumped together in the bottle.
-
Cause: Exposure to ambient moisture during previous openings of the container.
-
Solution:
-
If the clumping is minor, the clumps can sometimes be broken up with a clean, dry spatula before weighing.[10]
-
For more severe clumping, the material may need to be dried under vacuum. Place the compound in a vacuum desiccator or a vacuum oven at a gentle temperature (ensure the temperature is well below the melting point of 174-176 °C to avoid degradation) until a free-flowing powder is obtained.[8][11]
-
After drying, it is crucial to determine the water content accurately, for example, by Karl Fischer titration, before use in quantitative experiments.[12]
-
Problem 2: The weight of the compound keeps increasing on the analytical balance.
-
Cause: The compound is rapidly absorbing moisture from the air during the weighing process.[13]
-
Solution:
-
Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all necessary equipment ready before opening the container.
-
Use a Controlled Environment: If available, weigh the compound inside a glove box with a controlled, low-humidity atmosphere.[9][10]
-
Weighing by Difference:
-
Pre-weigh a sealed vial.
-
Quickly add the approximate amount of the compound to the vial and seal it.
-
Weigh the sealed vial again to get the total weight.
-
Dispense the compound from the vial into your reaction vessel.
-
Re-weigh the sealed vial to determine the exact amount of compound transferred.
-
-
Prepare a Stock Solution: If precise solid weighing is consistently problematic, consider preparing a stock solution. Weigh the entire contents of a new bottle of the compound and dissolve it in a known volume of a suitable anhydrous solvent to create a stock solution of a known concentration.[10] This is particularly useful when the exact amount of the solid is difficult to determine due to hydration.
-
Problem 3: Inconsistent results in subsequent experiments using the same batch of the compound.
-
Cause: Variable water content in the compound due to different levels of moisture absorption between experiments. The presence of water can affect reaction kinetics, product purity, and yields.
-
Solution:
-
Quantify Water Content: Before each use, or for each new bottle, determine the water content using Karl Fischer titration. This will allow you to calculate the exact amount of the active compound being used.
-
Standardize Handling Procedures: Ensure that all researchers are using the same standardized procedure for handling and weighing the compound to minimize variability.
-
Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to moisture during repeated use.
-
Problem 4: Unexpected peaks in NMR spectrum.
-
Cause: The presence of water can broaden the N-H and O-H peaks in the NMR spectrum. In some cases, the exchange with D₂O may be affected.[11][14][15][16]
-
Solution:
-
Use Anhydrous NMR Solvents: Ensure that the deuterated solvent used for NMR analysis is anhydrous.
-
Dry the Sample: If water contamination is suspected, dry the sample under high vacuum before preparing the NMR sample.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube. The exchangeable protons (N-H and O-H) will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can help in peak assignment.[15][16]
-
Experimental Protocols
Protocol 1: Accurate Weighing of this compound
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal air currents.
-
Have clean, dry spatulas and weighing vessels (e.g., a glass vial with a cap) ready.
-
Minimize humidity in the weighing area if possible.
-
-
Procedure (Weighing by Difference):
-
Place a clean, empty, and capped vial on the tared balance and record its mass (m₁).
-
Remove the vial from the balance.
-
Quickly transfer an approximate amount of this compound into the vial and immediately cap it.
-
Place the capped vial containing the compound back on the tared balance and record the new mass (m₂).
-
Quickly transfer the compound from the vial to your reaction flask.
-
Immediately recap the vial and weigh it again (m₃).
-
The exact mass of the transferred compound is (m₂ - m₃).
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Fill the burette with a standardized Karl Fischer reagent.
-
Condition the titration cell by running a pre-titration to neutralize any residual moisture.
-
-
Sample Preparation and Analysis:
-
Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) using the weighing by difference method described in Protocol 1.
-
Quickly introduce the sample into the titration vessel.
-
Begin the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used and the mass of the sample.
-
-
Calculation:
-
Water (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL) / Sample weight (mg)) × 100
-
Visualizations
Experimental Workflows
Caption: Workflow for accurate weighing of hygroscopic compounds.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. How To [chem.rochester.edu]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Amine - Wikipedia [en.wikipedia.org]
- 12. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Acylation of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the acylation of Pyrrolidin-3-ylmethanol hydrochloride hydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acylation of Pyrrolidin-3-ylmethanol, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete "Free-Basing" of the Amine: The starting material is a hydrochloride salt; the amine must be deprotonated to become nucleophilic for N-acylation.[1] 2. Moisture in the Reaction: Acylating agents like acyl chlorides and anhydrides are sensitive to water, which leads to their hydrolysis.[2] 3. Insufficiently Reactive Acylating Agent: The chosen acylating agent may not be reactive enough under the reaction conditions.[2] 4. Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.[2] | 1. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl salt and "free base" the amine.[1] 2. Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Switch to a more reactive acylating agent (e.g., use an acyl chloride instead of an anhydride).[2][3] 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC.[2] |
| Formation of N,O-diacylated Side Product | 1. Excess Acylating Agent: Using a large excess of the acylating agent can lead to the acylation of both the amine and the hydroxyl group. 2. Reaction Conditions Favoring Both Acylations: Neutral or basic conditions can result in both the amine and the hydroxyl group being nucleophilic. | 1. Use a stoichiometric amount of the acylating agent or a slight excess (e.g., 1.1 equivalents). 2. For selective O-acylation, perform the reaction under acidic conditions to protonate the amine.[4] For selective N-acylation, consider using a protecting group for the hydroxyl moiety.[5][6] |
| Predominant O-acylation Instead of Desired N-acylation | 1. Residual Acidity: If the hydrochloride salt is not fully neutralized, the protonated amine will be less nucleophilic than the hydroxyl group.[4] | 1. Ensure sufficient base is used to fully deprotonate the pyrrolidinium hydrochloride to the free amine. |
| Predominant N-acylation Instead of Desired O-acylation | 1. Higher Nucleophilicity of the Amine: In neutral or basic conditions, the amine is generally more nucleophilic than the hydroxyl group.[7] | 1. Perform the reaction in a strong acid (e.g., trifluoroacetic acid, methanesulfonic acid) to protonate the amine and render it non-nucleophilic.[4] |
| O→N Acyl Migration | 1. Instability of the O-acyl Product: O-acyl derivatives of amino alcohols can be prone to intramolecular acyl migration to the more thermodynamically stable N-acyl isomer, especially under basic or neutral conditions.[4] | 1. If the O-acyl product is the desired compound, it is advantageous to store and handle it as a salt (e.g., hydrochloride) to prevent this rearrangement.[4] |
| Difficult Purification of the Product | 1. Presence of Unreacted Starting Material. 2. Hydrolyzed Acylating Agent (Carboxylic Acid). [2] 3. Basic Impurities (e.g., triethylamine, pyridine). [2] | 1. Use a slight excess of the acylating agent to drive the reaction to completion. 2. An aqueous basic wash (e.g., saturated sodium bicarbonate solution) can remove the carboxylic acid byproduct.[2] 3. An aqueous acidic wash (e.g., dilute HCl) can remove basic impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions in the acylation of Pyrrolidin-3-ylmethanol?
The primary competing side reactions are N-acylation and O-acylation.[8] Since Pyrrolidin-3-ylmethanol contains both a secondary amine and a primary alcohol, the acylating agent can react with either functional group. The selectivity depends on the reaction conditions. Another potential side reaction is di-acylation, where both the nitrogen and oxygen atoms are acylated.
Q2: How can I selectively achieve O-acylation over N-acylation?
To achieve selective O-acylation, the nucleophilicity of the amine must be suppressed. This is effectively done by performing the reaction under acidic conditions.[4] The acid protonates the more basic amino group, forming an ammonium salt which is no longer nucleophilic. The hydroxyl group can then be acylated.[4]
-
Methodology: A common method involves dissolving the amino alcohol in a strong acid like trifluoroacetic acid (CF3CO2H) or methanesulfonic acid (MeSO3H) and then adding the acylating agent (e.g., acyl chloride or anhydride).[4] The product is often precipitated as a crystalline hydrochloride salt.[4]
Q3: What conditions favor selective N-acylation?
Selective N-acylation is favored under neutral or basic conditions where the amine is in its more nucleophilic free base form.[7][9] Since amines are generally more nucleophilic than alcohols, the reaction with the acylating agent will preferentially occur at the nitrogen.[7]
-
Methodology: To perform a selective N-acylation, the this compound should first be treated with a base (e.g., triethylamine) to generate the free amine. The acylation is then carried out, typically at a reduced temperature to control reactivity.
Q4: Should I use an acyl chloride or an acid anhydride as the acylating agent?
The choice between an acyl chloride and an acid anhydride depends on the desired reactivity and the specific reaction conditions.
-
Acyl Chlorides: Generally more reactive than anhydrides and may be necessary for less reactive alcohols or for reactions conducted at low temperatures.[3] They produce HCl as a byproduct, which must be neutralized.[1]
-
Acid Anhydrides: Often provide cleaner reactions with less aggressive byproducts (a carboxylic acid).[1] They are commonly used in conjunction with catalysts like 4-(Dimethylamino)pyridine (DMAP).[10]
Q5: Can a catalyst be used to improve the reaction?
Yes, for sluggish acylation reactions, a catalyst can be very effective. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst that can significantly increase the rate of acylation, particularly when using acid anhydrides.[1][10]
Q6: Is it necessary to use a protecting group for the hydroxyl or amino functionality?
While it is often desirable to avoid the extra steps of protection and deprotection, using a protecting group is a robust strategy to ensure selectivity.[5][11]
-
For selective N-acylation: The hydroxyl group can be protected, for example, as a silyl ether (e.g., TBDMS).[5]
-
For selective O-acylation: The amino group can be protected as a carbamate (e.g., Boc or Cbz).[6]
Experimental Protocols
Protocol 1: Selective O-Acetylation under Acidic Conditions
This protocol is adapted from methodologies for the chemoselective O-acylation of hydroxyamino acids and amino alcohols.[4]
-
Dissolution: Dissolve this compound (1.0 eq) in trifluoroacetic acid (CF3CO2H) at 0 °C.
-
Acylation: Slowly add acetyl chloride (1.2 eq) to the solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, precipitate the product by adding diethyl ether (Et2O).
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield O-acetyl-pyrrolidin-3-ylmethanol as its trifluoroacetate or hydrochloride salt.
Protocol 2: Selective N-Acylation under Basic Conditions
-
Free-Basing: Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (Et3N) (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to generate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride (1.05 eq) or anhydride (1.05 eq) to the mixture. If using an anhydride, a catalytic amount of DMAP (0.1 eq) can be added.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Logical workflow for selective acylation of Pyrrolidin-3-ylmethanol.
Caption: Troubleshooting logic for low yield in acylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Molecular Transformation: Acylation of Hydroxy Groups and C–H Amination [jstage.jst.go.jp]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. differencebetween.com [differencebetween.com]
- 9. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing Pyrrolidine Derivative Synthesis
Welcome to the technical support center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
General Issues
-
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
-
A1: Low yields in pyrrolidine synthesis can stem from several factors. Common issues include incomplete reactions, degradation of starting materials or products, and loss during workup and purification. To troubleshoot, first, monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is incomplete, consider increasing the reaction time or temperature. The quality and stoichiometry of your reagents are also critical; ensure you are using pure starting materials and the correct molar ratios. If you suspect product degradation, a lower reaction temperature or the use of an inert atmosphere (Nitrogen or Argon) may be beneficial. Finally, optimize your purification process to minimize loss.[1]
-
-
Q2: I am struggling with poor stereoselectivity in my reaction. What strategies can I employ to improve it?
-
A2: Achieving high stereoselectivity is a common challenge in the synthesis of pyrrolidine derivatives, which often contain multiple stereocenters.[2] Key strategies to improve stereoselectivity include:
-
Catalyst Selection: The use of chiral catalysts is a powerful method for controlling stereochemistry. For instance, in [3+2] cycloaddition reactions, chiral metal-ligand complexes (e.g., Silver or Copper with chiral ligands) can induce high enantioselectivity.[3][4][5][6][7][8][9]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a starting material can direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.
-
Substrate Control: If you are starting with a chiral molecule, such as proline, the existing stereocenter can influence the stereochemistry of the newly formed centers.[1]
-
Reaction Conditions: Optimizing reaction parameters like temperature, solvent, and catalyst loading can significantly impact stereoselectivity. Lowering the temperature often increases selectivity.[2]
-
-
Method-Specific Issues
-
Q3: In my [3+2] cycloaddition reaction, I am observing a mixture of regioisomers. How can I improve regioselectivity?
-
A3: Regioselectivity in [3+2] cycloaddition reactions is influenced by both electronic and steric factors of the azomethine ylide and the dipolarophile. To improve regioselectivity, consider the following:
-
Catalyst: The use of a Lewis acid or transition metal catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini.
-
Solvent and Temperature: A systematic screening of solvents and reaction temperatures can help favor the formation of one regioisomer over the other due to differential stabilization of the transition states.
-
-
-
Q4: My reductive amination reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
-
A4: Common side reactions in reductive amination include the over-alkylation of the amine to form tertiary amines or quaternary ammonium salts, and the reduction of the starting carbonyl compound. To minimize these, consider the following:
-
Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for a wide range of aldehydes and ketones and is less toxic than sodium cyanoborohydride.[10]
-
Stepwise Procedure: For problematic substrates, a two-step procedure can be beneficial. First, form the imine, and then add the reducing agent in a separate step.
-
pH Control: Maintaining an optimal pH is crucial, as the formation of the imine or iminium ion is pH-dependent.
-
-
-
Q5: I am attempting to synthesize a pyrrolidine derivative from a succinimide precursor, but the reduction is not efficient. What are the recommended reducing agents and conditions?
-
A5: The reduction of succinimides to pyrrolidines can be challenging. The choice of reducing agent is critical for a successful transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are often required. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). It is important to perform the reaction under an inert atmosphere and to carefully quench the reaction mixture. In some cases, a mixture of diastereomers may be obtained, requiring optimization of the reaction conditions to improve selectivity.[11][12]
-
Troubleshooting Guides
Low Reaction Yield
Low yield is a frequent problem in organic synthesis. The following decision tree can guide you through the troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Poor Stereoselectivity
Achieving the desired stereoisomer is often a critical goal. This workflow can help in optimizing for better stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct strategy to prepare enantioenriched highly substituted proline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
choosing protecting groups for Pyrrolidin-3-ylmethanol synthesis
This guide addresses common questions and troubleshooting scenarios encountered during the synthesis of Pyrrolidin-3-ylmethanol, with a specific focus on the strategic selection and use of protecting groups for its bifunctional amino alcohol structure.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the nitrogen atom of pyrrolidin-3-ylmethanol?
A1: The most widely used protecting groups for the secondary amine in pyrrolidin-3-ylmethanol are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The choice between them depends on the planned subsequent reaction conditions and the desired deprotection strategy.[1][2] The Boc group is favored for its stability in basic and nucleophilic conditions, while the Cbz group is robust under acidic conditions used for Boc removal.[1]
Q2: How do I choose between Boc and Cbz for nitrogen protection?
A2: The selection is primarily dictated by the orthogonality of your synthetic route.[3]
-
Choose Boc if your subsequent steps involve basic conditions, hydrogenolysis, or nucleophilic reagents.[4] Boc is typically removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).[5][6]
-
Choose Cbz if your synthesis requires acidic conditions or if you need to perform reactions that are incompatible with the acidic deprotection of Boc. Cbz is most commonly removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which is a very clean method.[1][7] It can also be removed under certain acidic (HBr/AcOH) or nucleophilic conditions.[1]
Q3: Can I selectively protect the hydroxyl group while the nitrogen remains unprotected?
A3: Direct selective protection of the hydroxyl group is challenging due to the higher nucleophilicity of the secondary amine. In most synthetic strategies, the nitrogen is protected first. Once the nitrogen is protected (e.g., as N-Boc-pyrrolidin-3-ylmethanol), the hydroxyl group can then be protected with a variety of standard alcohol protecting groups (e.g., silyl ethers like TBDMS, or benzyl ethers) if further reactions at other sites are required.
Q4: What is an orthogonal protection strategy for pyrrolidin-3-ylmethanol, and when would I need it?
A4: An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[3][8] This is crucial if you need to perform distinct reactions at the nitrogen and oxygen atoms. For pyrrolidin-3-ylmethanol, a common orthogonal pair is:
-
N-Boc: Protects the amine. Stable to bases and hydrogenolysis. Removed with acid.[4]
-
O-TBDMS (tert-butyldimethylsilyl ether): Protects the alcohol. Stable to the acidic conditions used for Boc removal (with careful control) and catalytic hydrogenation. Removed with fluoride sources (e.g., TBAF).
This strategy allows you to deprotect the nitrogen for a coupling reaction, while the alcohol remains protected, or vice-versa.
Troubleshooting Guides
Issue 1: Unintentional deprotection of my N-Boc group during the workup or reaction.
-
Symptoms: Appearance of a new, more polar spot on TLC; unexpected mass spectrum signals corresponding to the unprotected amine.
-
Cause: The Boc group is sensitive to acid.[9] Accidental exposure to even mild acidic conditions, such as an acidic wash (e.g., HCl) during workup, can cause partial or complete cleavage.[9]
-
Solutions:
-
Neutralize Before Workup: Ensure your reaction mixture is neutralized or slightly basic before performing an aqueous extraction.
-
Avoid Acidic Washes: Use a saturated sodium bicarbonate or brine wash instead of an acid wash if possible.
-
Buffer the Reaction: If the reaction itself generates acid, consider adding a non-nucleophilic base to maintain neutral conditions.
-
Pre-reaction Analysis: Analyze your crude reaction mixture by TLC or LCMS before any workup to confirm if the deprotection is happening during the reaction or the isolation phase.[9]
-
Issue 2: My Cbz deprotection by hydrogenolysis is slow or incomplete.
-
Symptoms: The reaction stalls, with starting material remaining even after extended reaction times or addition of more catalyst.
-
Cause: The palladium catalyst can be poisoned by various functional groups (especially sulfur-containing groups) or impurities. The catalyst quality itself may also be poor.
-
Solutions:
-
Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. Sometimes, switching from a dry powder to a paste (e.g., 50% water content) can improve activity.
-
Solvent Choice: Methanol and ethanol are common solvents. Ensure they are of high purity.
-
Increase Pressure: While often performed under atmospheric pressure of H₂, increasing the pressure to 50 psi in a suitable apparatus can accelerate the reaction.[10]
-
Alternative Hydrogen Source: Consider transfer hydrogenation using sources like ammonium formate or triethylsilane with Pd/C, which can sometimes be more effective.[7][10]
-
Alternative Deprotection: If hydrogenolysis is not viable, consider acidic cleavage with HBr in acetic acid, but be mindful of other acid-sensitive groups in your molecule.[1][11]
-
Issue 3: I am observing side reactions during N-Boc deprotection with TFA.
-
Symptoms: Formation of multiple byproducts observed by TLC or LCMS; degradation of other functional groups (e.g., esters, silyl ethers).[12]
-
Cause: Trifluoroacetic acid (TFA) is a strong acid that can cleave other acid-sensitive groups or catalyze side reactions.[5] The intermediate tert-butyl cation generated during deprotection can also alkylate sensitive nucleophiles.
-
Solutions:
-
Milder Acid: Switch to a milder acidic condition, such as 4M HCl in dioxane or HCl gas in an organic solvent.[12] These are often highly effective and can be more selective.
-
Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the liberated tert-butyl cation and prevent side reactions.
-
Control Temperature: Perform the deprotection at 0 °C to reduce the rate of side reactions.[12]
-
Alternative Reagents: For substrates with very sensitive groups, consider non-traditional methods like using oxalyl chloride in methanol for a milder deprotection.[4]
-
Data Summary and Protocols
Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl in Dioxane)[6] | Cbz, Fmoc, Benzyl, TBDMS |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[7][10]; Strong Acid (HBr/AcOH)[1] | Boc, Fmoc, TBDMS |
Key Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrolidin-3-ylmethanol
-
Dissolve pyrrolidin-3-ylmethanol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add a base, typically triethylamine (1.2 equiv) or sodium bicarbonate (2.0 equiv).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC.
-
Upon completion, concentrate the mixture in vacuo. Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography.
Protocol 2: N-Cbz Protection of Pyrrolidin-3-ylmethanol
-
Dissolve pyrrolidin-3-ylmethanol (1.0 equiv) in a solvent mixture, often DCM/water or THF/water, under Schotten-Baumann conditions.[7]
-
Add a base such as sodium carbonate (2.0 equiv) or sodium hydroxide.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv) while stirring vigorously. Caution: Cbz-Cl is a lachrymator.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir until completion (monitored by TLC).
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Protocol 3: Deprotection of N-Boc Group with HCl in Dioxane
-
Dissolve the N-Boc protected pyrrolidine derivative in a minimal amount of an appropriate solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting salt can be triturated with diethyl ether, filtered, and dried.
Protocol 4: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis
-
Dissolve the N-Cbz protected compound in a solvent such as methanol, ethanol, or ethyl acetate.[7]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 5-10 mol% by weight.
-
Purge the reaction flask with hydrogen gas (H₂) using a balloon or a hydrogenator apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.[7]
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine.
Visual Guides
Caption: Decision workflow for N-protecting group selection.
Caption: Orthogonal protection and selective deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. tdcommons.org [tdcommons.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Synthesis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride
Welcome to the technical support center for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing (S)-Pyrrolidin-3-ylmethanol hydrochloride with high stereochemical purity?
A1: A reliable method to achieve the desired (S)-enantiomer involves starting from the commercially available (R)-1-N-Boc-3-hydroxypyrrolidine. The synthesis proceeds through three key steps:
-
Mitsunobu Reaction: Inversion of the stereocenter at the C-3 position from (R) to (S) by reacting with a carboxylic acid (e.g., benzoic acid) under Mitsunobu conditions.
-
Ester Hydrolysis: Removal of the benzoate group to unmask the hydroxyl group.
-
Boc Deprotection and Salt Formation: Removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.
Q2: My Mitsunobu reaction is giving a low yield and is difficult to purify. What are the common causes?
A2: Low yields in Mitsunobu reactions, especially with secondary alcohols, can be due to steric hindrance.[1] A major challenge is the removal of the triphenylphosphine oxide (TPPO) byproduct, which can complicate purification.[1][2][3] Common issues include incomplete reaction and side reactions if the nucleophile is not sufficiently acidic.[2][3]
Q3: The hydrolysis of the benzoate ester is sluggish. How can I improve this step?
A3: Sterically hindered esters can be resistant to standard saponification conditions (e.g., NaOH in aqueous alcohol).[4] To drive the reaction to completion, stronger bases, different solvent systems, or elevated temperatures may be necessary. Using co-solvents like THF or DMSO can improve the solubility of the substrate and facilitate the hydrolysis.[5]
Q4: I'm observing incomplete Boc deprotection. What are the best conditions for this step?
A4: Incomplete Boc deprotection can result from insufficient acid strength or concentration, or short reaction times. While trifluoroacetic acid (TFA) in dichloromethane (DCM) is effective, residual TFA can be difficult to remove. A common alternative is using a solution of HCl in an organic solvent like dioxane or methanol, which directly yields the desired hydrochloride salt.
Q5: During the final crystallization of (S)-Pyrrolidin-3-ylmethanol hydrochloride, I'm getting an oil or poor-quality crystals. What can I do?
A5: The formation of an oil or impure crystals can be due to several factors, including residual impurities, improper solvent choice, or the hygroscopic nature of the product.[6] Careful selection of the crystallization solvent and control of the cooling rate are crucial. It is also important to ensure the free base is pure before forming the salt.
Troubleshooting Guides
Section 1: Mitsunobu Reaction for Stereochemical Inversion
Problem: Low Yield of the Inverted Ester
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance | For hindered secondary alcohols, consider using a more acidic carboxylic acid like 4-nitrobenzoic acid to improve the reaction rate and yield.[1] |
| Incomplete Reaction | Ensure anhydrous conditions. Use freshly distilled solvents (e.g., THF). Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.[1] |
| Side Reactions | Ensure the pKa of the nucleophile (carboxylic acid) is appropriate. The order of addition of reagents can also influence the reaction outcome.[3] |
Problem: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
| Possible Cause | Troubleshooting Recommendation |
| High Polarity and Solubility of TPPO | Precipitation: After the reaction, concentrate the mixture and dissolve it in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or a mixture of ether and hexanes). The TPPO should precipitate and can be removed by filtration. |
| Co-elution during Chromatography | Complexation: Treat the crude reaction mixture with reagents like ZnCl₂ or MgCl₂. These form complexes with TPPO that are insoluble in many organic solvents and can be filtered off. |
Section 2: Hydrolysis of the Benzoate Ester
Problem: Incomplete or Slow Hydrolysis
| Possible Cause | Troubleshooting Recommendation |
| Steric Hindrance of the Ester | Use a stronger base like LiOH in a mixture of THF and water. Heating the reaction mixture can also increase the rate of hydrolysis.[4][5] |
| Poor Solubility of the Substrate | Employ a co-solvent system such as THF/water or methanol/water to ensure the ester is fully dissolved. |
| Reversibility of the Reaction (for acidic hydrolysis) | Use a large excess of water and a strong acid catalyst. Basic hydrolysis (saponification) is generally irreversible and preferred. |
Section 3: N-Boc Deprotection and Hydrochloride Salt Formation
Problem: Incomplete Deprotection
| Possible Cause | Troubleshooting Recommendation |
| Insufficient Acid Strength or Stoichiometry | Increase the equivalents of acid (e.g., 4M HCl in dioxane) or switch to a stronger acid like TFA. However, be mindful of potential side reactions with TFA. |
| Short Reaction Time or Low Temperature | Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed. Gentle warming can be applied if the substrate is stable. |
Problem: Formation of Side Products (e.g., tert-butylation)
| Possible Cause | Troubleshooting Recommendation |
| Reaction of tert-butyl cation with nucleophiles | If using TFA, especially with sensitive substrates, add a scavenger like triisopropylsilane (TIS) or water to trap the tert-butyl cation. |
| Degradation under harsh acidic conditions | Use milder deprotection conditions if other acid-labile functional groups are present. |
Problem: Difficulty in Isolating the Hydrochloride Salt
| Possible Cause | Troubleshooting Recommendation |
| Product is an oil | After removal of the solvent, try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization. |
| Hygroscopic nature of the product | Perform the final isolation and drying steps under an inert, dry atmosphere to prevent moisture absorption.[6] |
| Impure product | Ensure the Boc-protected precursor is of high purity before the deprotection step. Consider purifying the free base before forming the hydrochloride salt. |
Experimental Protocols
Protocol 1: Mitsunobu Inversion of (R)-1-N-Boc-3-hydroxypyrrolidine
-
Dissolve (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove TPPO, triturate the residue with cold diethyl ether and filter the resulting precipitate.
-
Purify the filtrate by column chromatography on silica gel to obtain the inverted benzoate ester.
Protocol 2: Hydrolysis of the Benzoate Ester
-
Dissolve the benzoate ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2-3 with concentrated HCl and then extract the product into an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield (S)-1-N-Boc-3-hydroxypyrrolidine.
Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve (S)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (5-10 eq.) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
The product will likely precipitate as the hydrochloride salt. Collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and dry under vacuum.
Data Presentation
Table 1: Comparison of Conditions for N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Time (h) | Yield | Comments |
| TFA (5-10 eq.) | DCM | 0 to RT | 1 - 4 | High | Effective, but TFA can be corrosive and difficult to remove completely. |
| 4M HCl in Dioxane | Dioxane | RT | 1 - 16 | High | Commonly used, directly yields the hydrochloride salt. |
| Amberlyst 15 | Methanol | Reflux | 2 - 8 | Good | Heterogeneous catalyst, easy to remove by filtration. |
| TMSI | Acetonitrile | 0 to RT | 0.5 - 2 | High | Mild conditions, suitable for acid-sensitive substrates. |
Table 2: Troubleshooting Guide for Crystallization of the Hydrochloride Salt
| Issue | Potential Cause | Suggested Solution |
| Oiling out | Impurities present, wrong solvent polarity | Purify the free base before salt formation. Screen different solvents (e.g., isopropanol, ethanol, acetonitrile) or solvent mixtures. |
| Poor crystal form | Rapid cooling, high supersaturation | Slow down the cooling rate. Use seeding with a small amount of crystalline product. |
| Low yield | Product remains in the mother liquor | Use an anti-solvent to induce further precipitation. Concentrate the mother liquor and attempt a second crop. |
| Hygroscopic product | Atmospheric moisture | Handle and store the final product under a dry, inert atmosphere. |
Visualizations
Caption: Synthetic pathway for (S)-Pyrrolidin-3-ylmethanol hydrochloride.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
Technical Support Center: Purification of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Welcome to the technical support center for Pyrrolidin-3-ylmethanol Hydrochloride Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can arise from the synthetic route used. Potential impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of ring formation: In syntheses starting from linear precursors, improperly cyclized byproducts can be a source of impurity.
-
Over-alkylation products: If N-alkylation is part of the synthesis, di- and poly-alkylated species can form.
-
Solvents: Residual solvents from the reaction or initial purification steps.
-
Enantiomeric impurities: The presence of the undesired enantiomer in a chiral synthesis.
Q2: My this compound appears discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration often indicates the presence of trace impurities, which could be oxidized byproducts or residual reagents from the synthesis. The compound itself is typically an off-white to pale beige solid.[1] Storage conditions, such as exposure to air and light over time, can also contribute to discoloration.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: It is recommended to store the compound at room temperature in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[1] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) is advisable to prevent degradation.
Q4: Is it necessary to purify commercially available this compound before use?
A4: The necessity of further purification depends on the specific requirements of your experiment. For highly sensitive applications, such as in the development of pharmaceutical active ingredients, it is often recommended to perform an additional purification step like recrystallization to ensure high purity and remove any potential contaminants absorbed during storage and handling.
Troubleshooting Guides
Issue 1: Poor Crystal Formation During Recrystallization
Symptoms:
-
The compound oils out instead of crystallizing upon cooling.
-
No crystals form even after extended cooling.
-
The resulting crystals are very fine or appear amorphous.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solubility of the hydrochloride salt is crucial. It should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[2] Screen a variety of polar protic and aprotic solvents. Good starting points for hydrochloride salts include alcoholic solvents like isopropanol or ethanol, or mixtures with water or anti-solvents like ethyl acetate or diethyl ether. |
| Cooling Rate is Too Fast | Rapid cooling can lead to precipitation rather than crystallization, resulting in small or impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. |
| Solution is Too Dilute | If the solution is not sufficiently saturated at high temperature, crystallization will not occur upon cooling. If no crystals form, try evaporating some of the solvent to increase the concentration and then cool again. |
| Presence of Oily Impurities | Oily impurities can inhibit crystal lattice formation. Try adding a small amount of a non-polar solvent in which the desired compound is insoluble but the oily impurity is soluble to "pull" it into the solution. |
Issue 2: Inefficient Impurity Removal by Liquid-Liquid Extraction
Symptoms:
-
Target compound remains in the aqueous phase during extraction of impurities.
-
Significant loss of product into the organic phase.
-
Emulsion formation that is difficult to break.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the Aqueous Phase | As an amine hydrochloride, the compound is a salt and will reside in the aqueous phase at acidic to neutral pH. To remove non-polar organic impurities, ensure the aqueous phase is acidic (pH < 7). The impurities can then be extracted with a water-immiscible organic solvent like dichloromethane or ethyl acetate.[3][4] |
| Insufficient Mixing | Inadequate shaking of the separatory funnel will result in poor partitioning of impurities into the organic phase. Shake the funnel vigorously, venting frequently to release pressure. |
| Emulsion Formation | Emulsions are common when dealing with salts of amines. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. In some cases, gentle swirling instead of vigorous shaking can prevent emulsion formation. |
Issue 3: Poor Separation in Column Chromatography
Symptoms:
-
The compound streaks on the column.
-
Co-elution of the product with impurities.
-
The compound does not elute from the column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Compound is Too Polar for Silica Gel | Pyrrolidin-3-ylmethanol is a polar molecule. For its hydrochloride salt, standard silica gel chromatography can be challenging due to strong interactions. Consider using a more polar stationary phase like alumina or a reversed-phase column.[5] |
| Inappropriate Eluent System | For polar compounds on silica, a common technique is to add a small percentage of a base like triethylamine (0.1-1%) to the eluent system to reduce tailing.[6] A typical eluent system could be a gradient of methanol in dichloromethane with a small amount of triethylamine. |
| Compound is Degrading on the Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Deactivating the silica gel by pre-flushing with a solvent system containing a small amount of triethylamine can mitigate this.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify this compound by removing less soluble and more soluble impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of a 9:1 isopropanol:water solution to just cover the solid.
-
Heat the mixture gently with stirring.
-
Continue adding the hot solvent mixture dropwise until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the crystals under vacuum to a constant weight.
Purity Assessment: The purity of the recrystallized product can be assessed by High-Performance Liquid Chromatography (HPLC). A comparison of the chromatograms before and after recrystallization should show a significant reduction in impurity peaks.
| Sample | Purity (by HPLC Area %) |
| Crude Product | 95.2% |
| After 1st Recrystallization | 99.1% |
| After 2nd Recrystallization | >99.8% |
(Note: The above purity values are illustrative. Actual values will depend on the nature and amount of impurities in the starting material.)
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
Objective: To determine the enantiomeric purity of (S)-Pyrrolidin-3-ylmethanol hydrochloride.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or similar).
Mobile Phase:
-
A typical mobile phase for such a compound on a polysaccharide-based CSP would be a mixture of a non-polar solvent like n-hexane and an alcohol like ethanol or isopropanol, often with a small amount of a basic additive like diethylamine (DEA) to improve peak shape.[7]
-
Example: n-Hexane/Ethanol/DEA (80:20:0.1, v/v/v).
Procedure:
-
Prepare a standard solution of the racemic Pyrrolidin-3-ylmethanol hydrochloride in the mobile phase.
-
Prepare a solution of the sample to be analyzed in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram to calculate the enantiomeric excess (% ee).
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting poor recrystallization.
References
Technical Support Center: Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
Welcome to the technical support center for Pyrrolidin-3-ylmethanol hydrochloride hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is slightly soluble in water and has better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] For aqueous solutions, the hydrochloride salt form generally shows improved water solubility compared to the free base.[1] When preparing solutions, it is advisable to start with a small quantity to assess solubility in your specific solvent system.
Q2: How should I store solutions of this compound?
While specific stability data in various solvents is not extensively published, general best practices for similar compounds suggest storing solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light, especially for long-term storage. The compound is hygroscopic, meaning it can absorb moisture from the air, so it is crucial to use tightly sealed containers.[1] For aqueous solutions, consider sterile filtering and storing in aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to pH changes in solution?
Q4: What are the potential signs of degradation in my solution?
Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a decrease in clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the stability and purity of the compound over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Solution Discoloration (e.g., turning yellow/brown) | Oxidative Degradation: The tertiary amine in the pyrrolidine ring can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. | 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Ensure solvents are free from oxidizing impurities. 4. Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA, if compatible with your experimental system. |
| Precipitation in Aqueous Solution | Low Solubility: The compound has limited solubility in water. Changes in temperature or pH can further decrease its solubility. Salt Form Conversion: A shift in pH towards basic conditions could potentially convert the hydrochloride salt to the less soluble free base. | 1. Verify Solubility: Confirm the concentration is within the solubility limits for the given solvent and temperature. 2. Adjust pH: For aqueous solutions, maintaining a slightly acidic pH may improve solubility. 3. Co-solvents: Consider the use of a co-solvent such as methanol or ethanol to increase solubility. 4. Temperature Control: Ensure the solution is stored at a constant temperature, as solubility is often temperature-dependent. |
| Loss of Potency or Appearance of New Peaks in HPLC | Chemical Degradation: The compound may be degrading over time due to factors like hydrolysis, oxidation, or photolysis. | 1. Perform Stability Study: Conduct a systematic stability study under your specific experimental conditions (solvent, temperature, pH, light exposure). 2. Use a Stability-Indicating Method: Employ a validated HPLC method capable of separating the parent compound from potential degradation products. 3. Analyze Degradants: If new peaks are observed, consider using techniques like LC-MS to identify the degradation products and elucidate the degradation pathway. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound. A stability-indicating analytical method, such as HPLC, is required to analyze the samples.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Transfer a portion of the stock solution to a transparent vial and expose it to a light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Prepare a control sample in an amber vial to protect it from light and keep it alongside the exposed sample.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Thermal Degradation (in solution):
-
Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Maintain a control sample at room temperature.
-
After the heating period, allow the sample to cool to room temperature and analyze it along with the control sample.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.
Data Presentation
Table 1: Example Stability Data Summary for this compound
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) | Total Impurities (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | ND | ND | ND |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 0.1 M NaOH at 60°C | 0 | 100.0 | ND | ND | ND |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 3% H₂O₂ at RT | 0 | 100.0 | ND | ND | ND |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| Photostability | 24 | ||||
| Thermal (80°C) | 48 | ||||
| ND: Not Detected; RT: Room Temperature. This table is a template for users to populate with their experimental data. |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for Pyrrolidin-3-ylmethanol.
References
Technical Support Center: Synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride
Welcome to the technical support center for the synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (S)-Pyrrolidin-3-ylmethanol hydrochloride?
A1: (S)-Pyrrolidin-3-ylmethanol hydrochloride is typically synthesized from chiral starting materials to ensure the correct stereochemistry.[1] A prevalent method involves the reduction of a protected (S)-proline derivative, such as (S)-proline methyl ester or N-protected (S)-proline. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[2][3] The synthesis starts with the protection of the amine group of (S)-proline, followed by the reduction of the carboxylic acid to an alcohol, and finally deprotection and salt formation to yield the hydrochloride salt.
Q2: What are the most common types of byproducts in this synthesis?
A2: Byproducts can arise from several sources, including the starting materials, reagents, and reaction conditions. Common byproducts may include:
-
Over-reduction products: If the reaction conditions are too harsh, the pyrrolidine ring itself could potentially be cleaved.
-
Incomplete reaction: Unreacted starting material or intermediates, such as the N-protected (S)-pyrrolidin-3-ylmethanol, may be present.
-
Racemization products: Although starting with a chiral material minimizes this, harsh conditions (e.g., extreme pH or high temperatures) could potentially lead to the formation of the (R)-enantiomer.
-
Byproducts from protecting groups: Remnants or derivatives of the protecting group used (e.g., Boc or Cbz) can be present if the deprotection step is incomplete.
Q3: How can I detect and quantify byproducts in my sample?
A3: A range of analytical techniques can be used for impurity profiling.[4][5][6] High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is effective for separating enantiomeric impurities and other byproducts.[7] Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying the structure of unknown impurities.[5][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the main product.
Q4: What are the typical storage conditions for (S)-Pyrrolidin-3-ylmethanol hydrochloride?
A4: This compound is often described as an off-white to pale beige solid and can be hygroscopic, meaning it absorbs moisture from the air.[1] Therefore, it should be stored in a tightly sealed container in a cool, dry place, often at room temperature, to prevent degradation and maintain its purity.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem: Low Yield of the Final Product
Q: My reaction yield is consistently low. What are the potential causes related to byproduct formation?
A: Low yields are a common issue and can often be traced back to reaction conditions that favor side reactions.[10][11]
-
Cause 1: Ineffective Reducing Agent: The activity of hydride-based reducing agents like LiAlH₄ can be diminished by moisture. Ensure all solvents and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 1: Use freshly opened, high-purity reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).
-
Cause 2: Sub-optimal Temperature: The reduction of carboxylic acid derivatives is often exothermic. If the temperature is not controlled, it can lead to the formation of unidentified byproducts.
-
Solution 2: Maintain the recommended reaction temperature, often by using an ice bath during the addition of the reducing agent, and then allowing the reaction to proceed at the specified temperature.
-
Cause 3: Inefficient Workup and Extraction: The product, being an amino alcohol, has some water solubility. During the aqueous workup, a significant amount of the product might be lost in the aqueous layer.
-
Solution 3: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform) to maximize the recovery of the product from the aqueous phase.
Problem: Presence of an Unknown Impurity in LC-MS/NMR
Q: My final product shows a significant unknown peak in the analytical data. How can I identify and eliminate it?
A: An unknown peak indicates the presence of a byproduct that was not successfully removed during purification.
-
Step 1: Characterize the Impurity:
-
LC-MS: Determine the mass-to-charge ratio (m/z) of the impurity. This can provide the molecular weight and potential elemental composition. For example, a mass corresponding to the starting material plus the mass of the reducing agent's counter-ion might suggest an intermediate complex.
-
NMR: Analyze the ¹H and ¹³C NMR spectra of the impure sample. The chemical shifts and coupling patterns of the impurity's signals can help elucidate its structure.
-
-
Step 2: Propose a Plausible Structure: Based on the synthetic route, consider potential side reactions. For instance, if a Boc protecting group was used, the impurity might be a tert-butylated derivative if the deprotection was performed under conditions that generate carbocations.
-
Step 3: Adjust Reaction or Purification Conditions:
-
If the impurity is an unreacted intermediate, consider increasing the reaction time or the equivalents of the reagent in the subsequent step.
-
If it's a byproduct from a side reaction, adjust the reaction conditions (e.g., lower the temperature, change the solvent) to disfavor its formation.
-
Optimize the purification method. This could involve changing the solvent system for column chromatography or considering recrystallization from a different solvent system.
-
Quantitative Data on Byproduct Formation
The following table provides illustrative data on how different reaction conditions can affect the yield and purity of (S)-Pyrrolidin-3-ylmethanol. Note that this data is for exemplary purposes.
| Reducing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Major Byproduct (%) |
| LiAlH₄ | 0 to 25 | 12 | 85 | 98.5 | Unreacted Intermediate (0.8%) |
| LiAlH₄ | 50 | 6 | 75 | 95.0 | Unidentified (m/z=115) (3.5%) |
| LiBH₄ | 25 | 24 | 78 | 97.0 | Unreacted Intermediate (2.1%) |
| NaBH₄/I₂ | 25 | 18 | 72 | 96.5 | Ring-opened product (1.5%) |
Experimental Protocols
Representative Synthesis of (S)-Pyrrolidin-3-ylmethanol hydrochloride
This protocol describes the reduction of N-Boc-(S)-proline methyl ester.
Step 1: Reduction of N-Boc-(S)-proline methyl ester
-
To a stirred suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-(S)-proline methyl ester (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, cool the reaction to 0 °C and carefully quench it by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-pyrrolidin-3-ylmethanol.
Step 2: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-(S)-pyrrolidin-3-ylmethanol in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of HCl in diethyl ether or isopropanol (1.1 eq.) dropwise while stirring.
-
Stir the mixture for 2-4 hours at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-Pyrrolidin-3-ylmethanol hydrochloride as a solid.
HPLC Method for Purity Analysis
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H)
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of a basic additive like diethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Visualizations
Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended reaction pathway and a potential side reaction.
Caption: Synthetic route and potential byproduct formation.
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
Caption: A workflow for troubleshooting low reaction yield.
References
- 1. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. rroij.com [rroij.com]
- 6. biomedres.us [biomedres.us]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
improving enantiomeric excess in chiral pyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in improving enantiomeric excess (ee) in chiral pyrrolidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What are the first steps I should take to troubleshoot this?
A1: When facing lower-than-expected enantiomeric excess, a systematic approach to troubleshooting is crucial. Start by verifying the accuracy of your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An improperly validated analytical method can lead to misleading % ee values.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A stepwise guide for troubleshooting low enantiomeric excess.
Once your analytical method is confirmed to be accurate, scrutinize the purity of all reagents and the catalyst, as asymmetric reactions are highly sensitive to trace impurities.[1][2] Ensure that solvents are anhydrous and free of peroxides, as required.
Q2: How does the choice of solvent affect the enantioselectivity of my reaction?
A2: The solvent can have a significant impact on both diastereoselectivity and enantioselectivity.[3] The polarity, steric bulk, and coordinating ability of the solvent can influence the stability of the transition states, thereby affecting the stereochemical outcome.[2][3] For instance, in some 1,3-dipolar cycloadditions, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol has been shown to improve selectivity.[3] It is often beneficial to screen a range of solvents with varying properties.
Q3: I am using a proline-based organocatalyst and observing low ee. What factors should I consider?
A3: Proline and its derivatives are powerful organocatalysts, but their effectiveness is highly dependent on the reaction conditions.[4][5] Key factors to consider include:
-
Catalyst Structure: Modifications to the pyrrolidine ring and the carboxylic acid group of proline can significantly influence enantioselectivity.[6][7] A variety of proline-based catalysts have been developed to enhance selectivity in different reactions.[4][7]
-
Additives: The presence of co-catalysts or additives, such as acids or bases, can influence the catalytic cycle and improve enantioselectivity.[4] For example, a small amount of water has been shown to improve the reaction rate and enantioselectivity in some proline-catalyzed aldol reactions.[4]
-
Reaction Mechanism: Proline-catalyzed reactions often proceed through an enamine intermediate.[5][6] The stereochemical outcome is determined in the C-C bond-forming step, and the transition state geometry is crucial.[5][6] Understanding the proposed mechanism for your specific reaction can provide insights into how to improve selectivity.
Proline Catalysis Mechanism Overview
Caption: Simplified mechanism of a proline-catalyzed aldol reaction.
Q4: My reaction involves a metal catalyst with a chiral ligand, but the enantioselectivity is poor. How can I optimize this?
A4: For metal-catalyzed reactions, several factors are critical for achieving high enantioselectivity:
-
Ligand Choice: The electronic and steric properties of the chiral ligand are paramount.[3] Screening a library of ligands is often necessary to find the optimal one for a specific substrate.
-
Metal-to-Ligand Ratio: The ratio of the metal precursor to the chiral ligand must be carefully optimized.[3]
-
Metal Precursor: The choice of the metal salt can also influence the outcome.[3]
-
Catalyst Activation and Handling: Ensure the catalyst is properly activated and handled under an inert atmosphere to prevent deactivation.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of reaction parameters on enantiomeric excess.
Table 1: Effect of Solvent on Enantioselectivity in a Michael Addition
| Entry | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | CH₂Cl₂ | 99 | 78:22 | 68 |
| 2 | Toluene | 95 | 85:15 | 75 |
| 3 | Methylcyclohexane | 87 | 92:8 | 85 |
| 4 | THF | 98 | 80:20 | 72 |
| 5 | CH₃CN | 92 | 75:25 | 65 |
Data synthesized from a study on the Michael addition of aldehydes to nitroolefins.[8]
Table 2: Influence of Catalyst on a Hofmann-Löffler-Freytag Reaction
| Entry | Catalyst System | Yield (%) | ee (%) |
| 1 | Cu(OAc)₂ / Ligand A | 35 | 75 |
| 2 | Cu(OTf)₂ / Ligand A | 16 | 95 |
| 3 | Cu(OAc)₂ / Ligand B | 72 | 92 |
| 4 | Cu(OTf)₂ / Ligand B | 84 | 92 |
Data adapted from a study on enantioselective C-H amination.[9]
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, used as both reactant and solvent).
-
Add L-proline (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, directly purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining Enantiomeric Purity: A Comparative Guide for (S)-Pyrrolidin-3-ylmethanol hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (S)-Pyrrolidin-3-ylmethanol hydrochloride is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a side-by-side analysis of their performance, supported by detailed experimental protocols and illustrative data for structurally similar compounds.
At a Glance: HPLC vs. NMR for Enantiomeric Excess Determination
The choice between Chiral HPLC and NMR spectroscopy for determining the enantiomeric excess of (S)-Pyrrolidin-3-ylmethanol hydrochloride depends on several factors, including the required level of precision, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct signals in the NMR spectrum. |
| Sample Preparation | Dissolution in mobile phase. | Derivatization reaction with a chiral agent. |
| Analysis Time | 15-30 minutes per sample. | 5-15 minutes per sample (post-derivatization). |
| Resolution | Baseline separation of enantiomeric peaks is often achievable. | Depends on the chemical shift difference of diastereomeric signals. |
| Sensitivity | Generally high, suitable for trace-level impurity detection. | Generally lower, requires a higher sample concentration. |
| Solvent Consumption | High (milliliters per analysis). | Low (sub-milliliter per analysis). |
| Instrumentation | HPLC with a chiral column and UV detector. | NMR spectrometer. |
| Data Interpretation | Integration of peak areas in the chromatogram. | Integration of distinct signals in the NMR spectrum. |
Visualizing the Workflow
A systematic approach is crucial for the accurate determination of enantiomeric excess. The general workflow for both HPLC and NMR methods involves sample preparation, instrumental analysis, and data processing.
The Decisive Role of Chirality: A Comparative Analysis of (S)-Pyrrolidin-3-ylmethanol Hydrochloride and its (R)-Enantiomer in Drug Development
Introduction: In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Chiral building blocks, such as the enantiomers of pyrrolidin-3-ylmethanol hydrochloride, serve as fundamental components in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). While these enantiomers may exhibit identical chemical formulas and connectivity, their distinct three-dimensional arrangements can lead to profoundly different biological outcomes. This guide provides a comparative analysis of the utility and implied activity of (S)-Pyrrolidin-3-ylmethanol hydrochloride versus its (R)-enantiomer, with a focus on their application in the synthesis of potent and selective drug molecules. The biological activity of these precursors is primarily manifested in the final API, where the specific chirality they impart dictates the molecule's interaction with its biological target.
The Influence of Pyrrolidine Stereochemistry on DPP-4 Inhibition: The Case of Teneligliptin
A compelling example of the importance of pyrrolidine stereochemistry is found in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, teneligliptin. Teneligliptin is a potent oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] Its molecular structure incorporates a (2S,4S)-pyrrolidine moiety, which is crucial for its high affinity and inhibitory activity against the DPP-4 enzyme.
The synthesis of teneligliptin typically starts from a chiral precursor that establishes the necessary stereocenters early in the synthetic route. A common starting material is trans-4-hydroxy-L-proline, which possesses the (2S, 4R) configuration.[2][3] Through a series of chemical transformations, the hydroxyl group at the 4-position is converted to the piperazinyl substituent with inversion of stereochemistry, resulting in the desired (2S,4S) configuration in the final teneligliptin molecule. While a direct synthesis from (S)- or (R)-pyrrolidin-3-ylmethanol is not the most common route, the stereochemical principles remain the same; the chirality of the initial pyrrolidine-based building block dictates the stereochemistry and, consequently, the biological activity of the final drug.
The critical nature of the (2S,4S) stereochemistry in teneligliptin is underscored by its potent inhibition of the DPP-4 enzyme. The precise spatial arrangement of the substituents on the pyrrolidine ring allows for optimal interaction with the active site of the enzyme.
While comprehensive, publicly available data on the direct DPP-4 inhibitory activity of the other three stereoisomers of teneligliptin—(2R,4S), (2S,4R), and (2R,4R)—is limited, the development of specific HPLC methods to separate these stereoisomers strongly implies that they are significantly less active or inactive.[4][5] The stringent requirements for stereochemical purity in the final drug product are a testament to the differential activity of the stereoisomers. For the purpose of this guide, we will focus on the well-documented high potency of the (2S,4S)-enantiomer.
Quantitative Comparison of Teneligliptin's DPP-4 Inhibitory Potency
The following table summarizes the inhibitory activity of the therapeutically used (2S,4S)-enantiomer of teneligliptin against DPP-4.
| Compound | Stereochemistry | Target | IC50 (nmol/L) |
| Teneligliptin | (2S,4S) | Recombinant Human DPP-4 | 0.889 |
| Teneligliptin | (2S,4S) | Human Plasma DPP-4 | 1.75 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]
Experimental Protocols
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
The inhibitory activity of teneligliptin and its stereoisomers on DPP-4 can be determined using a fluorometric in vitro assay.
Principle: This assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), by the DPP-4 enzyme. The cleavage releases the fluorescent aminomethylcoumarin (AMC) group, and the resulting fluorescence is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in fluorescence.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Test compounds (teneligliptin and its stereoisomers)
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Solvent for test compounds (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in Assay Buffer to obtain a range of test concentrations.
-
Dilute the recombinant human DPP-4 enzyme to a working concentration in cold Assay Buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add 50 µL of Assay Buffer.
-
Negative Control (100% Activity): Add 40 µL of Assay Buffer and 10 µL of the diluted DPP-4 enzyme solution.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of the diluted DPP-4 enzyme solution, and 10 µL of each diluted test compound solution.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm over a period of 30 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9][10]
-
Visualizing the Impact of Chirality on Drug Synthesis and Activity
The following diagram illustrates the general principle of how the stereochemistry of a chiral building block, such as (S)- or (R)-pyrrolidin-3-ylmethanol, is critical in a multi-step synthesis to produce a specific stereoisomer of a drug, which in turn exhibits the desired biological activity.
Caption: Stereoselective synthesis workflow.
Conclusion
The comparison between (S)-Pyrrolidin-3-ylmethanol hydrochloride and its (R)-enantiomer is not one of direct opposing biological activities, but rather a testament to the profound importance of stereochemistry in drug design. As demonstrated with the DPP-4 inhibitor teneligliptin, the specific chirality of the pyrrolidine ring, established by a chiral precursor, is paramount for the resulting drug's potency and efficacy. Researchers and drug development professionals must therefore carefully select the appropriate enantiomer of chiral building blocks to ensure the synthesis of the desired, biologically active stereoisomer of the final drug candidate. The lack of activity in other stereoisomers highlights the efficiency and precision required in modern pharmaceutical development, where the use of stereochemically pure starting materials is not just advantageous, but essential.
References
- 1. What is the mechanism of Teneligliptin? [synapse.patsnap.com]
- 2. Process For The Preparation Of Teneligliptin [quickcompany.in]
- 3. WO2014041560A2 - Process for the preparation of teneligliptin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. ijpscr.info [ijpscr.info]
- 8. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidin-3-ylmethanol Derivatives: A Comparative Analysis of Biological Activity Against Established Drugs
For Immediate Release
This publication provides a comprehensive comparison of the biological activities of novel Pyrrolidin-3-ylmethanol derivatives against well-established drugs in two key therapeutic areas: type 2 diabetes and neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the performance of these emerging compounds, supported by experimental data.
Executive Summary
Pyrrolidin-3-ylmethanol derivatives have emerged as a promising scaffold in medicinal chemistry due to their favorable stereochemical and physicochemical properties. This guide focuses on two primary applications of these derivatives: as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as muscarinic acetylcholine receptor (mAChR) antagonists for various neurological and physiological conditions. We present a comparative analysis of their efficacy against the known DPP-4 inhibitor, Vildagliptin, and the non-selective muscarinic antagonist, Atropine.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Diabetes Management
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. Vildagliptin is a potent and selective DPP-4 inhibitor widely used in the treatment of type 2 diabetes. Recent studies have explored pyrrolidine-based compounds as potential DPP-4 inhibitors.
Comparative Efficacy of Pyrrolidine Sulfonamide Derivatives and Vildagliptin
A series of novel pyrrolidine sulfonamide derivatives incorporating a 1,2,4-oxadiazole moiety have been synthesized and evaluated for their in vitro anti-diabetic activity against the DPP-IV enzyme.[1] The results demonstrate that several of these derivatives exhibit significant DPP-IV inhibitory activity, with some showing potency comparable to the standard drug, Vildagliptin.
| Compound ID | Structure | DPP-IV Inhibition (%) | IC50 (µM) |
| B-I | Pyrrolidine sulfonamide derivative | Good | - |
| B-V | Pyrrolidine sulfonamide derivative | Mild | 16.05 ± 1.64 |
| B-VI | Pyrrolidine sulfonamide derivative | Mild | 15.98 ± 1.98 |
| B-XI | Pyrrolidine sulfonamide derivative with 4-trifluorophenyl substitution | Highest | 11.32 ± 1.59 |
| B-XIII | Pyrrolidine sulfonamide derivative | Mild | 19.65 ± 2.60 |
| Vildagliptin | Standard Drug | 100 | 4.79 ± 1.66 |
| Data sourced from Salve and Jadhav (2021).[1] |
Compound B-XI , featuring a 4-trifluorophenyl substitution, emerged as the most potent inhibitor among the synthesized derivatives, with an IC50 value of 11.32 ± 1.59 µM.[1] While not as potent as Vildagliptin (IC50 of 4.79 ± 1.66 µM), these findings underscore the potential of the pyrrolidine scaffold in designing novel DPP-IV inhibitors.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The inhibitory activity of the Pyrrolidin-3-ylmethanol derivatives against DPP-4 can be determined using a fluorometric assay.[2][3][4]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (Pyrrolidin-3-ylmethanol derivatives)
-
Reference compound (e.g., Vildagliptin, Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound in the assay buffer.
-
In a 96-well plate, add the diluted compounds, DPP-4 enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
The percent inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Muscarinic Acetylcholine Receptor Antagonism: Potential for Neurological Therapies
Muscarinic acetylcholine receptors are G protein-coupled receptors that are involved in a wide range of physiological functions. Muscarinic antagonists are used to treat various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of poisoning. Atropine is a non-selective muscarinic antagonist that serves as a benchmark for this class of drugs.
Comparative Affinity of Pyrrolidine Derivatives and Atropine
Representative Data Structure for Comparative Analysis:
| Compound | Receptor Subtype | Ki (nM) |
| Pyrrolidin-3-ylmethanol Derivative 1 | M1 | Value |
| M2 | Value | |
| M3 | Value | |
| M4 | Value | |
| M5 | Value | |
| Atropine | M1 | Value |
| M2 | Value | |
| M3 | Value | |
| M4 | Value | |
| M5 | Value |
Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors
The affinity of Pyrrolidin-3-ylmethanol derivatives for muscarinic receptor subtypes can be determined through competitive radioligand binding assays.[5][6][7]
Materials:
-
Cell membranes expressing specific human muscarinic receptor subtypes (M1-M5)
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)
-
Assay Buffer
-
Test compounds (Pyrrolidin-3-ylmethanol derivatives)
-
Reference compound (e.g., Atropine)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound.
-
In a 96-well filter plate, add the cell membranes, radioligand, and either the test compound, reference compound, or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a known antagonist (e.g., Atropine) to a set of wells.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
The Ki values are calculated from the IC50 values obtained from the competition curves using the Cheng-Prusoff equation.
Conclusion
Pyrrolidin-3-ylmethanol derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. As demonstrated in the context of DPP-4 inhibition, these compounds exhibit significant biological activity that warrants further investigation and optimization. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation of these and other novel chemical entities. Future research should focus on in vivo studies to establish the efficacy and safety profiles of the most promising Pyrrolidin-3-ylmethanol derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DPP-4 Inhibitors from Diverse Chiral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action, which involves prolonging the activity of incretin hormones, offers glycemic control with a low risk of hypoglycemia. The chemical landscape of DPP-4 inhibitors is rich and varied, with numerous chiral scaffolds explored to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of DPP-4 inhibitors derived from different chiral scaffolds, supported by experimental data to aid researchers and drug development professionals in this competitive field.
Performance Comparison of DPP-4 Inhibitors
The efficacy of a DPP-4 inhibitor is determined by a combination of factors, including its inhibitory potency against the target enzyme, its selectivity over related proteases to minimize off-target effects, and its pharmacokinetic properties that govern its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of key data for representative DPP-4 inhibitors from various chiral scaffolds.
Table 1: In Vitro Potency (IC50) Against DPP-4
| Chiral Scaffold | Compound/Drug | IC50 (nM) | Reference Compound | IC50 (nM) |
| β-Amino Acid | Sitagliptin | 19 | - | - |
| Cyanopyrrolidine | Vildagliptin | 34 | - | - |
| Xanthine | Linagliptin | 0.14 | - | - |
| Quinazoline | Novel Spiro Cyclohexane-1,2'-quinazoline | 0.0005 - 0.0089 | Linagliptin | 0.77[1] |
| Pyrazolopyrimidine | Compound 2 | 22 | Compound 1 | 141[2] |
| Tetrahydro-pyridopyrimidine | Compound 51 | 74.5% inhibition at 10 µM | Vildagliptin | - |
| Thiazoloquinazoline | Compound 27 | 1.12 | Linagliptin | -[3] |
| Imidazopyridine | Compound 26 | 130 | - | -[3] |
| Dihydropyrimidine | Compound 46 | 2 | Sitagliptin | -[4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Selectivity Profile Against DPP-8 and DPP-9
High selectivity for DPP-4 over other dipeptidyl peptidases, such as DPP-8 and DPP-9, is a critical safety feature, as inhibition of these related enzymes has been associated with toxicity in preclinical studies.
| Compound/Drug | Chiral Scaffold | Selectivity (Fold vs. DPP-4) |
| DPP-8 | ||
| Sitagliptin | β-Amino Acid | >2600 |
| Alogliptin | Pyrimidinedione | >10000 |
| Vildagliptin | Cyanopyrrolidine | >200 |
| Saxagliptin | Cyanopyrrolidine | ~80 |
| Linagliptin | Xanthine | >10000 |
| Thiazoloquinazoline (Compound 27) | Thiazoloquinazoline | Selective |
| Imidazopyridine (Compound 26) | Imidazopyridine | 215 |
| Dihydropyrimidine (Compounds 46, 47, 50) | Dihydropyrimidine | Many-fold selective |
Table 3: Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of a DPP-4 inhibitor dictates its dosing regimen and potential for drug-drug interactions.
| Drug | Chiral Scaffold | Oral Bioavailability (%) | Terminal Half-life (h) | Primary Elimination Route |
| Sitagliptin | β-Amino Acid | ~87 | 12.4 | Renal |
| Vildagliptin | Cyanopyrrolidine | ~85 | 1.5-4.5 | Hepatic/Renal |
| Saxagliptin | Cyanopyrrolidine | ~75 | 2.5-3.1 | Renal/Hepatic (CYP3A4/5) |
| Linagliptin | Xanthine | ~30 | >100 | Fecal |
| Alogliptin | Pyrimidinedione | >75 | 12-21 | Renal |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of drug discovery. The following are detailed methodologies for key assays cited in this guide.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl (pH 7.5) or HEPES buffer
-
Test compounds and reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the test compound or reference inhibitor to the appropriate wells.
-
Add the human recombinant DPP-4 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is determined.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DPP-8 and DPP-9 Selectivity Assay
The protocol is similar to the DPP-4 inhibition assay, with the substitution of human recombinant DPP-8 or DPP-9 enzyme for DPP-4. The same substrate, Gly-Pro-AMC, can be used. The IC50 values for the test compound against DPP-8 and DPP-9 are determined and compared to the IC50 value for DPP-4 to calculate the selectivity fold.
Signaling Pathway and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Caption: In vitro DPP-4 inhibition assay workflow.
References
- 1. Design, Synthesis and Biological Evaluation of Spiro Cyclohexane-1,2- Quinazoline Derivatives as Potent Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity Assessment of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate: A Comparative Guide to HPLC-Based Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Pyrrolidin-3-ylmethanol hydrochloride hydrate, a key building block in the synthesis of various pharmaceutical compounds, presents a common analytical challenge due to its polar nature and lack of a strong UV-absorbing chromophore. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for the validation of its purity, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
This technical comparison focuses on two primary approaches: a traditional pre-column derivatization HPLC method with UV detection and a more modern approach utilizing an alternative detector, the Evaporative Light Scattering Detector (ELSD). The choice of analytical method can significantly impact the accuracy and efficiency of purity determination, influencing the overall quality and safety of the final drug product.
The Challenge of Analyzing Non-Chromophoric Polar Compounds
This compound's chemical structure lacks a significant chromophore, the part of a molecule that absorbs ultraviolet or visible light. This characteristic renders direct analysis by HPLC with a standard UV detector inefficient and insensitive.[1][2] To overcome this, two main strategies are employed: chemical modification to introduce a chromophoric tag (derivatization) or the use of a universal detector that does not rely on the analyte's optical properties.[1][3][4]
Comparative Analysis of HPLC Methods
This guide evaluates a pre-column derivatization method using Dansyl Chloride, a widely used reagent that reacts with primary and secondary amines to form highly fluorescent and UV-absorbent derivatives.[5][6] This is contrasted with an HPLC method coupled with an Evaporative Light Scattering Detector (ELSD), which offers a more universal detection approach.[3][4]
Data Presentation: Purity Assessment
The following table summarizes hypothetical purity data for a single batch of this compound as determined by both HPLC-UV (with Dansyl Chloride derivatization) and HPLC-ELSD methods.
| Analyte | HPLC-UV (with Derivatization) | HPLC-ELSD |
| Pyrrolidin-3-ylmethanol | 99.5% | 98.5% |
| Impurity A (Starting Material) | 0.2% | 0.8% |
| Impurity B (By-product) | 0.3% | 0.7% |
| Total Purity | 99.5% | 98.5% |
The discrepancy in the total purity values highlights a key difference between the two methods. The derivatization-based UV method may not efficiently react with all impurities, potentially leading to an overestimation of the main compound's purity. In contrast, the ELSD provides a more mass-proportional response for all non-volatile components, offering a potentially more accurate representation of the sample's true purity.[4]
Experimental Protocols
Detailed methodologies for both the HPLC-UV with derivatization and the HPLC-ELSD methods are provided below to allow for replication and adaptation in your laboratory.
Method 1: HPLC with Pre-column Derivatization (Dansyl Chloride) and UV Detection
This method involves the chemical modification of Pyrrolidin-3-ylmethanol and any amine-containing impurities with Dansyl Chloride to enable their detection by a UV detector.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chemicals and Reagents:
-
This compound standard and sample
-
Dansyl Chloride
-
Sodium Bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
Derivatization Procedure:
-
Prepare a 1 mg/mL solution of this compound in the Sodium Bicarbonate buffer.
-
Prepare a 5 mg/mL solution of Dansyl Chloride in Acetonitrile.
-
To 100 µL of the sample solution, add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 100 µL of 1% Formic Acid to quench the reaction.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 340 nm
Method 2: HPLC with Evaporative Light Scattering Detection (ELSD)
This method provides a more universal detection approach, suitable for non-chromophoric and non-volatile compounds, without the need for derivatization.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chemicals and Reagents:
-
This compound standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (reagent grade)
HPLC Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 0.1% TFA
-
Mobile Phase B: 50:50 Acetonitrile:Water with 0.1% TFA
-
Gradient: 0% B to 50% B over 15 minutes, hold at 50% B for 5 minutes, then return to 0% B and equilibrate for 10 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
ELSD Conditions:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. nu.edu.om [nu.edu.om]
- 3. quercus.be [quercus.be]
- 4. youtube.com [youtube.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Cost-Effectiveness Analysis of Chiral Pyrrolidin-3-ylmethanol Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Pathway for a Key Pharmaceutical Intermediate
Pyrrolidin-3-ylmethanol is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds. The stereochemical integrity of this intermediate is often paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and cost-effective methods for its enantioselective synthesis is a significant focus in process chemistry. This guide provides an objective comparison of two prominent synthesis routes starting from readily available chiral pool materials: L-Glutamic Acid and L-Malic Acid. The analysis focuses on key cost-effectiveness metrics, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary of Synthesis Routes
The selection of a synthesis route for Pyrrolidin-3-ylmethanol is a trade-off between the cost of starting materials, the number of synthetic steps, overall yield, and the complexity of purification. The two routes analyzed here, originating from L-Glutamic Acid and L-Malic Acid, represent common strategies employing natural chiral precursors to establish the desired stereochemistry.
| Metric | Route 1: L-Glutamic Acid | Route 2: L-Malic Acid |
| Starting Material Cost | Relatively low | Relatively low |
| Number of Steps | Generally longer (4-5 steps) | Generally shorter (2-3 steps) |
| Overall Yield | Moderate to good | Moderate to good |
| Key Reagents | Borane complexes, protecting group reagents | Benzylamine, strong reducing agents (e.g., LiAlH4), catalysts for debenzylation |
| Purification Strategy | Chromatography may be required | Distillation and/or crystallization, potential for chromatographic separation of intermediates |
| Key Considerations | Management of multiple reactive functional groups | Use of high-energy reducing agents, additional deprotection step |
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the two compared synthesis routes for Pyrrolidin-3-ylmethanol.
A Guide to Chiral Pyrrolidine Building Blocks: Alternatives to (S)-Pyrrolidin-3-ylmethanol Hydrochloride
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the synthesis and biological activity of novel therapeutics. (S)-Pyrrolidin-3-ylmethanol hydrochloride is a widely utilized scaffold, but a variety of alternative chiral pyrrolidine derivatives offer unique advantages in terms of stereochemistry, functionality, and synthetic accessibility. This guide provides an objective comparison of these alternatives, supported by available data and detailed experimental protocols, to aid in the strategic selection of the most suitable building block for your research needs.
Overview of Alternative Chiral Building Blocks
The alternatives to (S)-Pyrrolidin-3-ylmethanol hydrochloride can be broadly categorized based on their structural modifications, each offering distinct properties and synthetic handles.
-
Enantiomeric and Diastereomeric Analogs: These alternatives allow for the exploration of stereoisomerism, which is fundamental to understanding structure-activity relationships (SAR).
-
(R)-Pyrrolidin-3-ylmethanol hydrochloride: The enantiomer of the parent compound, crucial for investigating stereospecific interactions with biological targets.
-
(trans-4-Methylpyrrolidin-3-yl)methanol: A diastereomer that introduces a methyl group, potentially influencing lipophilicity and metabolic stability.
-
-
Analogs with Modified 3-Position Functionality: Altering the substituent at the C3-position opens up new avenues for chemical derivatization.
-
(S)-3-Hydroxypyrrolidine: The parent alcohol, offering a direct point for etherification, esterification, or Mitsunobu reactions.
-
(S)-3-Aminopyrrolidine Derivatives: Provides a nucleophilic amino group for amide bond formation and other C-N bond-forming reactions.
-
(S)-3-Fluoropyrrolidine: Incorporation of a fluorine atom can enhance metabolic stability and modulate pKa.
-
-
N-Substituted Pyrrolidine Analogs: Modification of the pyrrolidine nitrogen is a common strategy for introducing protecting groups or other functional moieties.
-
(S)-1-Benzyl-3-pyrrolidinol: The benzyl group serves as a readily cleavable protecting group.
-
N-Boc-(S)-3-hydroxypyrrolidine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, offering orthogonal deprotection strategies.
-
-
Regioisomeric Alternatives: Shifting the position of the functional group on the pyrrolidine ring provides access to different molecular shapes and vector spaces.
-
(S)-Prolinol: Derived from L-proline, this building block features a hydroxymethyl group at the C2-position.
-
Performance Comparison and Applications
While direct, head-to-head comparative studies of these building blocks in the same reaction are limited in the published literature, we can infer their performance based on their applications in the synthesis of bioactive molecules, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1][2][3][4][5]
The pyrrolidine scaffold is a key pharmacophoric element in many DPP-4 inhibitors, and the choice of the specific building block can influence the potency and selectivity of the final compound. For instance, the synthesis of various DPP-4 inhibitors has been reported using different chiral 3-hydroxypyrrolidine derivatives, suggesting that the stereochemistry and the nature of the substituent at the 3-position are critical for optimal binding to the enzyme's active site.[1]
The following table summarizes the potential applications and synthetic considerations for the different alternatives.
| Building Block | Key Features & Potential Applications | Synthetic Considerations & Reported Performance |
| (S)-Pyrrolidin-3-ylmethanol hydrochloride | Parent compound, widely used as a versatile intermediate. | Well-established synthetic routes. |
| (R)-Pyrrolidin-3-ylmethanol hydrochloride | Enantiomer for SAR studies. | Synthesis is analogous to the (S)-enantiomer. Expected to yield the opposite enantiomer in asymmetric synthesis.[6] |
| (S)-3-Hydroxypyrrolidine | Direct access to the hydroxyl group for derivatization. Used in the synthesis of ligands for nicotinic acetylcholine receptors.[7] | Can be prepared from chiral starting materials like D-malic acid, though this can be expensive.[8] |
| N-Boc-(S)-3-hydroxypyrrolidine | Protected nitrogen allows for selective reactions at the hydroxyl group. A key intermediate in many syntheses.[9] | Efficient "one-pot" synthesis from 4-chloro-3-hydroxy-butyronitrile has been reported with an overall yield of over 85% and purity >95%.[8] |
| (S)-3-(Boc-amino)pyrrolidine | Provides a protected amino group for peptide and amide synthesis. Used in the preparation of EGFR tyrosine kinase inhibitors.[10] | Commercially available and used as a building block in multi-step syntheses.[10] |
| (S)-Prolinol | Regioisomer with the hydroxymethyl group at the C2-position. | Commonly prepared by the reduction of L-proline.[11] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these building blocks in a research setting. Below are representative procedures for the synthesis of a key intermediate and its use in a common synthetic transformation.
Protocol 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
This protocol describes a high-yielding, one-pot synthesis from 4-chloro-3-hydroxy-butyronitrile.[8]
Materials:
-
4-chloro-3-hydroxy-butyronitrile
-
Sodium borohydride
-
Boron trifluoride etherate
-
Tetrahydrofuran (THF)
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
Procedure:
-
To a solution of sodium borohydride (39 g) in THF (120 g), slowly add boron trifluoride etherate (80 g) at 10°C. Stir the mixture for 30 minutes.
-
Add a solution of 4-chloro-3-hydroxy-butyronitrile (12 g) in THF (25 g) dropwise. After the addition, stir the reaction for 2 hours and then reflux at 80°C for 6 hours.
-
Cool the reaction to 10°C and slowly add water (200 g), followed by sodium carbonate (25 g). Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to 20°C and add a solution of di-tert-butyl dicarbonate (25 g) in THF (25 g) dropwise. Stir for 3 hours after the addition is complete.
-
Extract the reaction mixture with chloroform (3 x 200 g). Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.
-
Add petroleum ether (50 g) to the residue and cool to induce crystallization. Filter the solid to obtain 1-N-Boc-3-hydroxypyrrolidine.
-
Reported Yield: 87%; Purity: 95.5%.[8]
Protocol 2: N-Boc Deprotection of 3-Hydroxypyrrolidine
This protocol describes the removal of the Boc protecting group using hydrochloric acid in dioxane.[12]
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Anhydrous 1,4-dioxane
-
4M HCl in dioxane
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane to make a 0.1 M solution.
-
Add a 4M solution of HCl in dioxane (5-10 eq).
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of 3-hydroxypyrrolidine.
-
The free amine can be obtained by neutralization with a suitable base.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz can help visualize the relationships between different building blocks and their synthetic transformations.
Conclusion
The selection of a chiral building block is a multifaceted decision that requires careful consideration of the synthetic strategy, the desired properties of the target molecule, and the available experimental data. While (S)-Pyrrolidin-3-ylmethanol hydrochloride remains a valuable and widely used starting material, the exploration of its alternatives can provide access to novel chemical space, improved biological activity, and more efficient synthetic routes. This guide serves as a starting point for researchers to navigate the landscape of chiral pyrrolidine building blocks and make informed decisions to advance their drug discovery and development programs. Further research providing direct comparative data for these building blocks will be invaluable to the scientific community.[13]
References
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]
- 8. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrrolidin-3-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many variations, pyrrolidin-3-ylmethanol derivatives have emerged as a promising class of molecules with diverse therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their inhibitory activities against key biological targets implicated in diabetes and cancer. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate further research and drug development efforts in this area.
I. Comparative Analysis of Biological Activities
The biological activity of pyrrolidin-3-ylmethanol derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring and the hydroxymethyl side chain. This section summarizes the quantitative inhibitory activities of various derivatives against dipeptidyl peptidase-4 (DPP-4), α-amylase, α-glucosidase, and cancer cell lines.
A. Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Note on Data Availability: The following table presents data for pyrrolidine derivatives that are not exclusively pyrrolidin-3-ylmethanol derivatives but share the core pyrrolidine scaffold, providing insights into potential SAR trends.
| Compound ID | R1 (on Pyrrolidine Nitrogen) | R2 (Other Substituents) | DPP-4 IC50 (nM) | Reference |
| 1 | (S)-2-cyanoacetyl | - | 12.19 | [1] |
| 2 | (S)-2-amino-3-phenylpropanoyl | 2-carbonitrile | Data not specified in abstract | |
| 3 | Fused β-homophenylalanine analog | 2-yl methyl amide | 0.87 | [2] |
Structure-Activity Relationship (SAR) Summary for DPP-4 Inhibition:
-
Pyrrolidine Ring: The pyrrolidine ring serves as a crucial scaffold for binding to the S1 pocket of the DPP-4 enzyme.
-
Cyano Group: A cyano group, typically at the 2-position, often forms a covalent adduct with the catalytic serine residue (Ser630) in the active site, leading to potent inhibition.
-
Substituents on Nitrogen: Large and hydrophobic substituents on the pyrrolidine nitrogen can occupy the S2 pocket, enhancing binding affinity.
-
Hydroxymethyl Group: The hydroxymethyl group of the pyrrolidin-3-ylmethanol core can be functionalized to create additional hydrogen bonding interactions within the active site, potentially improving potency and selectivity.
B. Inhibition of α-Amylase and α-Glucosidase
Inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, is another important approach for managing type 2 diabetes. Pyrrolidine derivatives have shown promising activity against these enzymes.
| Compound ID | R-group on Amide Nitrogen | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | Phenyl | 36.32 | Not specified |
| 3f | 2-Methoxyphenyl | Not specified | 27.51 |
| 3g | 4-Methoxyphenyl | 26.24 | 18.04 |
| Acarbose (Standard) | - | Not specified | Not specified |
Structure-Activity Relationship (SAR) Summary for α-Amylase and α-Glucosidase Inhibition:
-
Aromatic Amine Substituents: The nature and position of substituents on the aromatic amine moiety significantly influence the inhibitory activity.
-
Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group at the para-position (compound 3g ), enhances the inhibitory activity against both enzymes.
-
Positional Isomers: The position of the substituent on the aromatic ring is critical, as seen by the difference in activity between ortho- and para-substituted analogs.
C. Anticancer Activity
The pyrrolidine scaffold is also a common feature in many anticancer agents. While specific and comprehensive SAR studies on pyrrolidin-3-ylmethanol derivatives are limited, studies on broader polysubstituted pyrrolidines provide valuable insights into their potential as anticancer agents.
Note on Data Availability: The following table presents data for polysubstituted pyrrolidines and may not be specific to pyrrolidin-3-ylmethanol derivatives. The data highlights the potential of the pyrrolidine scaffold in anticancer drug discovery.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | HCT116 (Colon) | 4.1 | [3] |
| 3k | HCT116 (Colon) | 3.8 | [3] |
| 3k | HL60 (Leukemia) | 2.9 | [3] |
| 7a | HeLa (Cervical) | 0.32 | [4] |
| 7i | HeLa (Cervical) | 1.80 | [4] |
Structure-Activity Relationship (SAR) Summary for Anticancer Activity:
-
Substitution Pattern: The antiproliferative activity is highly dependent on the substitution pattern on the pyrrolidine ring.
-
Apoptosis Induction: Active compounds often induce cell cycle arrest and apoptosis in cancer cells.
-
Target Specificity: The specific molecular targets of these compounds in cancer cells are diverse and require further investigation.
II. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of novel compounds.
A. DPP-4 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4, which cleaves a fluorogenic substrate, Gly-Pro-AMC, to release the fluorescent product, 7-amino-4-methylcoumarin (AMC).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5) containing 1 M NaCl.
-
DPP-4 Enzyme Solution: Recombinant human DPP-4 diluted in assay buffer to the desired concentration.
-
Substrate Solution: Gly-Pro-AMC dissolved in DMSO and then diluted in assay buffer.
-
Test Compound: Dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure:
-
Add 25 µL of the test compound solution to the wells of a 96-well black microplate.
-
Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
B. α-Amylase Inhibition Assay
Principle: This assay determines the inhibitory effect of a compound on α-amylase activity by measuring the amount of reducing sugars produced from starch hydrolysis using the dinitrosalicylic acid (DNS) method.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.02 M Sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.
-
α-Amylase Solution: Porcine pancreatic α-amylase dissolved in phosphate buffer.
-
Starch Solution: 1% (w/v) soluble starch in phosphate buffer.
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 N NaOH in 100 mL of distilled water.
-
Test Compound: Dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution and 50 µL of the α-amylase solution to a microfuge tube and incubate for 10 minutes at 37°C.
-
Add 50 µL of the starch solution to initiate the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
After cooling to room temperature, add 1 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value from the plot of percentage inhibition versus compound concentration.
-
C. α-Glucosidase Inhibition Assay
Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M Potassium phosphate buffer (pH 6.8).
-
α-Glucosidase Solution: α-Glucosidase from Saccharomyces cerevisiae dissolved in phosphate buffer.
-
Substrate Solution: 5 mM pNPG dissolved in phosphate buffer.
-
Test Compound: Dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
Add 50 µL of the test compound solution and 100 µL of the α-glucosidase solution to the wells of a 96-well plate and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPG solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value from the plot of percentage inhibition versus compound concentration.
-
III. Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the biological context in which these derivatives act is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow.
A. DPP-4 Signaling Pathway and Incretin Effect
Caption: DPP-4 inhibition by pyrrolidin-3-ylmethanol derivatives enhances incretin hormone levels.
B. Role of α-Amylase and α-Glucosidase in Carbohydrate Digestion
Caption: Inhibition of α-amylase and α-glucosidase by pyrrolidin-3-ylmethanol derivatives.
C. General Experimental Workflow for SAR Studies
Caption: A typical workflow for the structure-activity relationship (SAR) studies.
IV. Conclusion and Future Directions
Pyrrolidin-3-ylmethanol derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The presented data highlights the significant impact of structural modifications on their inhibitory activities against key targets in diabetes and cancer. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field.
Future efforts should focus on:
-
Expanding the Chemical Space: Synthesizing a wider range of derivatives with diverse substitutions to build more comprehensive SAR models.
-
Target Identification and Validation: For anticancer derivatives, identifying the specific molecular targets and pathways is crucial for mechanism-based drug development.
-
In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Utilizing computational tools for molecular docking and QSAR studies can aid in the rational design of more potent and selective inhibitors.
By leveraging the insights from SAR studies and employing robust experimental and computational approaches, the full therapeutic potential of pyrrolidin-3-ylmethanol derivatives can be realized.
References
- 1. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Screening of Novel Pyrrolidine Compounds: A Comparative Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of novel spirooxindole pyrrolidine derivatives that have demonstrated promising in vitro anticancer activity. The data presented herein is intended to aid researchers in the evaluation and selection of compounds for further development.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various spirooxindole pyrrolidine derivatives against three common cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The data is compiled from recent studies and includes comparisons with standard chemotherapeutic agents, cisplatin and doxorubicin, where available.
Table 1: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine Derivatives against A549 Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| Compound 5f | 1.2 ± 0.412 | [1] |
| Compound 5e | 3.48 | [1] |
| Cisplatin | 22.35 ± 0.64 | [1] |
Table 2: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine Derivatives against MCF-7 Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| Compound II | 0.189 ± 0.01 | [2][3] |
| Compound 5g | 2.8 | [2][3] |
| Compound 5l | 3.4 | [2][3] |
| Compound 11b | 3.9 (µg/mL) | [4] |
| Cisplatin | 5.20 (µg/mL) | [4] |
| Erlotinib | 2.14 | [2][3] |
Table 3: In Vitro Cytotoxicity of Spirooxindole Pyrrolidine Derivatives against HCT-116 Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| Compound with R = 4-F3CC6H4 | 7 ± 0.27 | [5] |
| Cisplatin | 12.6 ± 0.5 | [5] |
| 5-Fluorouracil | 1.0480 ± 0.1560 | [5] |
Experimental Protocols
A detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity and hence viability, is provided below. This protocol is a synthesized standard procedure based on multiple referenced sources.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Culture A549, MCF-7, or HCT-116 cells in appropriate complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds and standard drugs (e.g., cisplatin, doxorubicin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualizing Experimental and Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow for in vitro anticancer screening and a key signaling pathway implicated in the action of many spirooxindole pyrrolidine derivatives.
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 4. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Pyrrolidin-3-ylmethanol Hydrochloride Hydrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step plan for the safe disposal of Pyrrolidin-3-ylmethanol hydrochloride hydrate, a compound often used as a building block in organic synthesis. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful and an irritant.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Avoid creating dust.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4]
Quantitative Hazard and Physical Data
While a comprehensive Safety Data Sheet (SDS) for the specific hydrate form was not available, the following table summarizes key hazard information based on available data for similar compounds.
| Property | Data | Reference |
| GHS Pictogram | GHS07: Harmful/Irritant | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [1][2][6] |
| Molecular Formula | C₅H₁₄ClNO₂ | [1] |
| Molecular Weight | 137.61 g/mol | [2][7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Inert atmosphere, room temperature. | [2][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[8][9][10]
Step 1: Waste Identification and Classification
-
Identify the Waste: Clearly identify the waste as "this compound."
-
Determine if Hazardous: Based on the hazard statements, this compound is considered hazardous. Generators of waste are responsible for determining if their waste is hazardous.[8] The regulations for identifying and listing hazardous waste are found in Title 40 of the Code of Federal Regulations (CFR) part 261.[10]
Step 2: Segregation and Storage
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5]
-
Use Appropriate Containers: Store the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any other information required by your institution and local regulations.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide Information: Provide the complete chemical name and any available safety information (such as a Safety Data Sheet for a similar compound) to the disposal company.[5]
-
Follow Institutional Procedures: Adhere to all of your institution's specific procedures for waste pickup and documentation.
Step 4: Spill and Emergency Procedures
In the event of a spill:
-
Ensure adequate ventilation. [3]
-
Wear appropriate PPE. [3]
-
Contain the spill: Prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up: For a solid spill, carefully sweep or vacuum the material and place it into a suitable disposal container.[3] Avoid creating dust. For a liquid spill, absorb with an inert material.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of clean-up materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for chemical waste.
Disclaimer: This document provides guidance based on publicly available safety information. It is not a substitute for a formal Safety Data Sheet (SDS) and institutional or regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations for chemical waste disposal.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. achmem.com [achmem.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistics for Handling Pyrrolidin-3-ylmethanol Hydrochloride Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for Pyrrolidin-3-ylmethanol hydrochloride hydrate, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure safety. The following PPE is required.[1][2][3]
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes or sprays.[4]
-
Face Shield: In addition to goggles, a face shield must be worn when handling larger quantities or when there is a significant risk of splashing.[4][5]
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is important to consult the glove manufacturer's specifications for compatibility.[6][7]
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned.[4][7]
-
Full-Length Pants and Closed-Toe Shoes: To prevent skin exposure, full-length pants and closed-toe shoes are mandatory.[4][6]
-
Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection:
-
Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[3][6][8]
-
Respirator: If there is a potential for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6][9] Respirator use requires prior training and fit-testing.[6]
Quantitative Safety Data Summary
| Data Point | Value | Compound/Class |
| DOT Hazard Classification | Hazard Class 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine |
| Packing Group II | Pyrrolidine | |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | Pyrrolidine |
| H302 + H332: Harmful if swallowed or if inhaled | Pyrrolidine | |
| H314: Causes severe skin burns and eye damage | Pyrrolidine | |
| H402: Harmful to aquatic life | Pyrrolidine | |
| May be harmful if inhaled, swallowed, or absorbed through the skin | Hydrochloric Acid | |
| Material is extremely destructive to mucous membranes | Hydrochloric Acid |
This data is based on the hazards of the components and should be used as a guide for safe handling.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and environmental compliance.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Step-by-Step Handling Procedures
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs). Ensure that all required PPE is available and in good condition.
-
Personal Protective Equipment (PPE): Don all required PPE, including safety goggles, a face shield, chemical-resistant gloves, a fully buttoned lab coat, full-length pants, and closed-toe shoes.
-
Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]
-
Handling:
-
When weighing and transferring the solid, use caution to avoid creating dust.
-
If making a solution, always add the acid-containing compound to the solvent slowly. Never add solvent to the dry compound, especially water, as it can generate heat.[10]
-
-
Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[11] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[11]
-
Major Spills: In the event of a larger spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[11] Keep liquid and solid waste in separate, clearly labeled containers.[8]
-
Waste Containers: Use designated, compatible, and properly sealed hazardous waste containers.[11] Containers should be made of a material compatible with corrosive and potentially flammable materials.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[8][12] Include the date of accumulation and appropriate hazard symbols.
-
Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[8][11] This area should be away from incompatible materials, heat, and ignition sources.[8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[11][12] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. quora.com [quora.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
